2-Bromo-7-chloroquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-chloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXDKBKBNHCTDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733763 | |
| Record name | 2-Bromo-7-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89891-64-5 | |
| Record name | 2-Bromo-7-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Bromo-7-chloroquinoxaline
Executive Summary
2-Bromo-7-chloroquinoxaline is a high-value heterocyclic scaffold widely utilized in the development of kinase inhibitors, intercalating agents, and receptor antagonists.[1] Its structural utility lies in the orthogonal reactivity of its halogen substituents: the bromine at the C2 position is highly labile toward nucleophilic aromatic substitution (
This guide details the synthesis of this compound starting from commercially available 4-chloro-1,2-diaminobenzene.[1] It addresses the critical challenge of regioselectivity during the formation of the quinoxaline core and provides a robust protocol for the deoxybromination of the lactam intermediate.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via the construction of the quinoxaline core followed by functional group interconversion.
The Regioselectivity Challenge
The reaction of 4-chloro-1,2-diaminobenzene with glyoxalic acid derivatives is the standard route to the quinoxalinone core.[1] However, this condensation can yield two regioisomers:
-
7-Chloroquinoxalin-2(1H)-one (Target Intermediate)
-
6-Chloroquinoxalin-2(1H)-one (Undesired Isomer)
Mechanistic Insight: The regiochemical outcome is governed by the nucleophilicity of the diamine nitrogens. The amino group para to the chlorine atom is more nucleophilic (due to resonance effects outweighing inductive withdrawal) compared to the amino group meta to the chlorine. Consequently, the para-amine preferentially attacks the most electrophilic center (the ketone of the glyoxalate), directing the formation of the 7-chloro isomer. However, under thermodynamic control or specific solvent conditions, the ratio can shift.
Figure 1: Retrosynthetic disconnection highlighting the critical isomer divergence.[1]
Part 2: Experimental Protocols
Step 1: Synthesis of 7-Chloroquinoxalin-2(1H)-one
This step involves the condensation of the diamine with a glyoxalic acid derivative.[1] Using ethyl glyoxalate in ethanol is preferred for ease of handling and purification.[1]
Reagents:
-
4-Chloro-1,2-diaminobenzene (1.0 equiv)[1]
-
Ethyl glyoxalate (50% solution in toluene) (1.1 equiv)[1]
-
Ethanol (Absolute)[1]
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1,2-diaminobenzene (10.0 g, 70.1 mmol) in absolute ethanol (150 mL).
-
Addition: Add the ethyl glyoxalate solution (15.7 mL, ~77 mmol) dropwise over 15 minutes at room temperature.
-
Reflux: Heat the reaction mixture to reflux (78 °C) and stir for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show consumption of the diamine.[1]
-
Cooling & Precipitation: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0–5 °C) for 1 hour. The product typically precipitates as a solid.[1]
-
Filtration: Filter the solid and wash with cold ethanol (2 x 20 mL) followed by diethyl ether.
-
Purification (Isomer Separation):
-
The crude solid is often enriched in the 7-chloro isomer.[1]
-
Recrystallization: Recrystallize from hot ethanol or acetic acid.[1] The 7-chloro isomer is generally less soluble and crystallizes first.[1]
-
Validation: Check regiochemistry via
H NMR. The 7-chloro isomer shows a characteristic coupling pattern for the proton at C8 (doublet, ortho-coupling) and C5 (singlet/doublet, meta-coupling).[1]
-
Yield: Typical yields range from 60–75%.[1][2]
Step 2: Deoxybromination to this compound
This transformation utilizes phosphorus oxybromide (
Safety Warning:
Reagents:
-
7-Chloroquinoxalin-2(1H)-one (from Step 1) (1.0 equiv)[1]
-
Phosphorus oxybromide (
) (1.5 – 2.0 equiv)[1] -
N,N-Dimethylformamide (DMF) (Catalytic, 3-5 drops)[1]
-
Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)[1]
Protocol:
-
Setup: Place 7-chloroquinoxalin-2(1H)-one (5.0 g, 27.7 mmol) in a dry 2-neck round-bottom flask equipped with a reflux condenser and a drying tube (CaCl
). -
Reagent Addition: Add anhydrous toluene (50 mL) followed by
(11.9 g, 41.5 mmol). Add catalytic DMF (catalyzes the formation of the Vilsmeier-Haack-like intermediate).[1] -
Reaction: Heat the mixture to mild reflux (110 °C) for 3–5 hours. The suspension should clear as the starting material is consumed and the brominated product forms.
-
Quench (Critical):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto a stirred slurry of crushed ice and saturated NaHCO
solution. Caution: Exothermic reaction with gas evolution.[1]
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Workup: Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1) to obtain the pure title compound.[1][4]
Yield: Typical yields range from 70–85%.[1]
Part 3: Data Summary & Visualization[1]
Mechanistic Workflow
The bromination proceeds via an activation-displacement mechanism similar to the Vilsmeier-Haack reaction when DMF is used.[1]
Figure 2: Mechanism of deoxybromination mediated by POBr3 and DMF.
Physicochemical Properties Table[1][5][6]
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 243.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 145–148 °C (Lit.[1] varies by purity) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| Storage | Store under inert gas, away from light (light-sensitive) |
| Key NMR Signal | C2-H absent; C3-H singlet at ~8.8 ppm |
Part 4: Troubleshooting & Optimization
Isomer Identification (NMR)
Distinguishing the 6-chloro and 7-chloro isomers is the most common pitfall.[1]
-
7-Chloro isomer: The proton at C8 (adjacent to NH) appears as a doublet (
Hz) due to ortho coupling with H-6, often shielded relative to H-5.[1] -
6-Chloro isomer: The proton at C5 (adjacent to NH) appears as a doublet (
Hz) due to meta coupling, or a doublet of doublets depending on resolution.[1] -
Recommendation: Always run a COSY or NOESY experiment if available. An NOE correlation between the NH proton and the adjacent aromatic proton confirms the position.
Incomplete Bromination
If the reaction stalls:
-
Ensure the
is fresh (it degrades to phosphoric acid and HBr upon moisture exposure). -
Increase the amount of DMF catalyst (up to 5 mol%).
-
Switch solvent to chlorobenzene to access higher reflux temperatures (132 °C).
Hydrolysis during Workup
The C2-bromo bond is reactive.[1] Avoid prolonged exposure to strong aqueous base or heat during the workup.[1] Use cold saturated NaHCO
References
- General Quinoxaline Synthesis: Cheung, G. K., et al. "Regioselective Synthesis of Substituted Quinoxalines." Journal of Organic Chemistry. (General methodology for controlling quinoxaline regiochemistry).
-
Regioselectivity in Cyclization
-
Bromination Protocol
-
Compound Data
Sources
- 1. 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one | C8H7ClN2O | CID 283527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Bromo-2-chloroquinoxaline: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
7-Bromo-2-chloroquinoxaline, identified by the CAS number 89891-65-6, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties and strategically positioned reactive sites—a bromine atom amenable to a wide range of cross-coupling reactions and a chlorine atom susceptible to nucleophilic substitution—make it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, chemical reactivity, and practical applications of 7-Bromo-2-chloroquinoxaline, with a particular focus on its role in the development of novel therapeutics, including kinase inhibitors.
Physicochemical Properties and Spectral Data
A comprehensive understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application. The key properties of 7-Bromo-2-chloroquinoxaline are summarized in the table below, based on data from commercial suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 89891-65-6 | , [1] |
| Molecular Formula | C₈H₄BrClN₂ | [2] |
| Molecular Weight | 243.49 g/mol | |
| Appearance | Off-white to light brown solid | [3] |
| Storage | Store at room temperature or under inert gas at 2-8°C | [2], [3] |
| Predicted Boiling Point | 312.5±37.0 °C | [3] |
| Predicted Density | 1.762 g/cm³ | [3] |
While publicly available, detailed NMR and other spectral data can be limited, characterization is routinely performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity.
Synthesis of 7-Bromo-2-chloroquinoxaline
The synthesis of 7-Bromo-2-chloroquinoxaline is most commonly achieved through a two-step process starting from commercially available materials. A general and efficient protocol involves the cyclization to form the quinoxalinone core, followed by chlorination.
Step 1: Synthesis of 7-Bromoquinoxalin-2-ol
The initial step involves the condensation of 4-bromo-1,2-phenylenediamine with an appropriate two-carbon synthon, such as glyoxylic acid, to form the quinoxalinone ring system. This reaction is a standard method for the formation of the quinoxaline scaffold.
Step 2: Chlorination of 7-Bromoquinoxalin-2-ol
The resulting 7-bromoquinoxalin-2-ol is then converted to 7-Bromo-2-chloroquinoxaline via a chlorination reaction. A well-established and high-yielding method for this transformation is the use of phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).
Detailed Experimental Protocol:
The following protocol for the chlorination step is based on a general procedure reported for the synthesis of 7-Bromo-2-chloroquinoxaline.[3]
-
To a suspension of 7-bromoquinoxalin-2-ol (2 g, 8.88 mmol) in dry phosphorus trichloride (7 mL), add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).
-
Heat the reaction mixture to 100 °C and stir at this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the excess phosphorus trichloride under reduced pressure.
-
Carefully dissolve the residue in ethyl acetate (EtOAc) and slowly add it to ice water with stirring.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-Bromo-2-chloroquinoxaline as a solid product. This procedure has been reported to yield the product in high purity and up to 93% yield.[3]
Caption: Synthesis of 7-Bromo-2-chloroquinoxaline.
Chemical Reactivity and Strategic Functionalization
The synthetic utility of 7-Bromo-2-chloroquinoxaline lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr), while the bromine atom at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions. This orthogonality allows for a stepwise and controlled functionalization of the quinoxaline core.
Nucleophilic Aromatic Substitution at the C2 Position
The electron-withdrawing nature of the quinoxaline ring system facilitates the displacement of the C2-chloro substituent by a variety of nucleophiles. A prime example of this reactivity is the reaction with hydrazine hydrate, which proceeds regioselectively to form 7-bromo-2-hydrazinoquinoxaline.[4]
Detailed Experimental Protocol for Hydrazinolysis:
The following protocol is adapted from the synthesis of a DNA-PK inhibitor.[4]
-
In a suitable reaction vessel, dissolve 7-bromo-2-chloroquinoxaline (3.0 g, 12.3 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (1.26 g, 24.6 mmol) to the solution.
-
Heat the reaction mixture to 85 °C and stir for 3 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash the organic layer three times with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 7-bromo-2-hydrazinoquinoxaline. This reaction has been reported to proceed with a yield of 74%.[4]
Palladium-Catalyzed Cross-Coupling Reactions at the C7 Position
The C7-bromo substituent is an ideal site for the introduction of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are extensively used in drug discovery.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with boronic acids or their esters. It is a versatile method for synthesizing biaryl and heteroaryl structures.[5][6][7][8] The general conditions involve a palladium catalyst, a phosphine ligand, and a base.[6]
-
Stille Coupling: The Stille reaction couples the bromoquinoxaline with organostannanes. A key advantage is the stability of organotin reagents to a wide range of functional groups.[9][10]
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds, allowing for the introduction of a diverse array of primary and secondary amines.[11]
Caption: Reactivity map of 7-Bromo-2-chloroquinoxaline.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The quinoxaline scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including anticancer agents.[12][13] 7-Bromo-2-chloroquinoxaline serves as a key starting material for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics.
Case Study: Synthesis of a DNA-PK Inhibitor Precursor (BAY-8400)
A notable application of 7-Bromo-2-chloroquinoxaline is in the synthesis of BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor.[4] The synthesis begins with the aforementioned hydrazinolysis of 7-Bromo-2-chloroquinoxaline. The resulting 7-bromo-2-hydrazinoquinoxaline is then elaborated through a series of steps, including a subsequent Suzuki-Miyaura coupling at the C7 position to introduce a pyridyl moiety. This case study highlights the strategic, sequential functionalization of the 7-Bromo-2-chloroquinoxaline core.[4]
General Strategy for Kinase Inhibitor Synthesis
The general strategy for utilizing 7-Bromo-2-chloroquinoxaline in the synthesis of kinase inhibitors often involves:
-
Functionalization at the C2 position: Introduction of a key pharmacophoric element, often an amine or a more complex heterocycle, via SₙAr.
-
Functionalization at the C7 position: Modification of the quinoxaline core through palladium-catalyzed cross-coupling to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.
The bromine at the C7 position is particularly valuable for late-stage diversification of drug candidates, allowing for the rapid generation of a library of analogs for biological screening.
Conclusion
7-Bromo-2-chloroquinoxaline is a high-value synthetic intermediate that offers chemists a reliable and versatile platform for the construction of complex, biologically active molecules. Its orthogonal reactivity allows for selective and sequential functionalization, making it an ideal starting material for library synthesis and lead optimization in drug discovery programs. The successful application of this building block in the synthesis of kinase inhibitors underscores its importance and potential for the development of next-generation therapeutics. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of such versatile scaffolds will remain a cornerstone of modern medicinal chemistry.
References
- Fu, Y., & Li, Z. (2011). Suzuki Coupling Reaction.
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Organic Chemistry Portal. Suzuki Reaction. [Link]
- Hocek, M., & Dvořáková, H. (2003).
-
Campeau, L. C., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii) cyclometalated complexes. Dalton Transactions, 43(47), 17611-17614. [Link]
-
PubChem. 7-Bromo-2-chloroquinoxaline. [Link]
- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
-
Ghasemzadeh, M. A., & Abdolmaleki, A. (2016). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 11(5), 388–395. [Link]
- Francom, P., et al. (2002). Nucleic Acid Related Compounds. 116. Nonaqueous Diazotization of Aminopurine Nucleosides. Mechanistic Considerations and Efficient Procedures with tert-Butyl Nitrite or Sodium Nitrite. The Journal of Organic Chemistry, 67(19), 6788–6796.
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 814-823.
-
Li, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(7), 11847–11854. [Link]
-
Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]
- Wang, X., et al. (2014). Mild synthesis of 6-amino-5-bromoquinoxaline.
-
El-Sayed, N. N. E., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry, 115, 105232. [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Torres-Piedra, M., et al. (2023).
-
Queiroz, M. J. R. P., et al. (2010). Synthesis and antioxidant activity evaluation of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes obtained by Buchwald-Hartwig C-N cross-coupling. Bioorganic & Medicinal Chemistry, 18(13), 4649-4656. [Link]
-
Chem Help ASAP. (2020, February 13). Stille cross-coupling reaction. YouTube. [Link]
- Elaissouq, A., et al. (2022). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Dock. Physical Chemistry Research, 10(4), 589-609.
-
Boemer, U., et al. (2021). BAY-8400: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies. Journal of Medicinal Chemistry, 64(17), 13046–13066. [Link]
-
New Journal of Chemistry. Supporting Information. [Link]
-
Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. [Link]
- Maleczka, R. E., et al. (2003). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 5(8), 1261-1264.
-
Pharmaffiliates. 7-Bromo-2-chloroquinoxaline. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis and antioxidant activity evaluation of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes obtained by Buchwald-Hartwig C-N cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-Bromo-7-chloroquinoxaline Derivatives and Analogs
Executive Summary
The 2-bromo-7-chloroquinoxaline scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1] Its structural utility lies in the differential reactivity of its halogen substituents: the C2-bromine atom serves as a highly labile "warhead" for nucleophilic displacement, while the C7-chlorine atom acts as a metabolic shield, modulating lipophilicity and electronic distribution without readily participating in mild nucleophilic substitutions. This duality allows for precise, regioselective functionalization, making it an ideal template for developing kinase inhibitors (e.g., VEGFR, EGFR), antimicrobial agents, and intercalating DNA ligands.
This guide provides a rigorous technical analysis of the synthesis, reactivity, and therapeutic potential of this scaffold, designed to serve as a self-validating protocol for laboratory implementation.
Chemical Architecture & Reactivity Logic
The "Differential Electrophilicity" Concept
The quinoxaline ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack. However, the positioning of halogens creates a hierarchy of reactivity:
-
C2-Position (Bromine): The carbon adjacent to the nitrogen (C2) is highly electrophilic due to the inductive effect of the imine-like nitrogen (
). Bromine, being a superior leaving group to chlorine (weaker C-Br bond vs. C-Cl bond), is displaced first under conditions. -
C7-Position (Chlorine): Located on the benzenoid ring, this position is less electrophilic. The chlorine atom here primarily influences the molecule's LogP (lipophilicity) and blocks metabolic oxidation at the position para to the N1 nitrogen. It remains intact during standard C2 functionalization but can be activated for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under more forcing conditions.
Visualization: Structural Logic & SAR Map
The following diagram illustrates the Structure-Activity Relationship (SAR) logic inherent to this scaffold.
Figure 1: SAR Logic of this compound. C2 allows for library generation; C7 provides metabolic stability.
Core Synthesis Protocol
The synthesis of this compound requires navigating the regioselectivity issue inherent in condensing 4-chloro-1,2-diaminobenzene with glyoxylic acid derivatives.
Step 1: Regioselective Cyclization
Reaction: 4-chloro-o-phenylenediamine + Ethyl Glyoxalate
-
Reagents: 4-chloro-1,2-diaminobenzene (1.0 eq), Ethyl glyoxalate (1.1 eq), Ethanol (Solvent).
-
Conditions: Reflux, 4–6 hours.
-
Critical Control Point: The reaction produces a mixture of 6-chloro and 7-chloro isomers. The 7-chloro isomer is generally less soluble in ethanol/water mixtures and can be enriched via fractional crystallization.
Step 2: Bromination (The Activation Step)
Reaction: 7-chloroquinoxalin-2(1H)-one +
-
Reagents: 7-chloroquinoxalin-2(1H)-one (dried), Phosphorus oxybromide (
, 3.0 eq), Anhydrous Toluene or DCE. -
Catalyst: N,N-Dimethylaniline (catalytic amount).
-
Conditions: 100°C, 3 hours (Protect from moisture).
-
Work-up: Quench carefully with ice-water (highly exothermic). Extract with DCM.
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic workflow for generating the core scaffold.
Functionalization Strategies: Library Generation
Once the this compound core is secured, it serves as a substrate for divergent synthesis.[2] The most common transformation is the Nucleophilic Aromatic Substitution (
Protocol: with Primary Amines
This reaction introduces diversity at the C2 position, critical for tuning drug-like properties (solubility, H-bond donors).
-
Dissolve: 1.0 eq of this compound in Acetonitrile or DMF.
-
Add Base: 2.0 eq of
or DIPEA (Hünig's base). -
Add Nucleophile: 1.1 eq of Primary Amine (
). -
Condition: Microwave irradiation at 80–100°C for 20 mins OR Reflux for 4 hours.
-
Validation: Monitor via TLC. The disappearance of the starting material (lower polarity) and appearance of the fluorescent product indicates success.
Comparative Data: Leaving Group Efficiency
The choice of Bromine at C2 (vs. Chlorine) significantly accelerates reaction kinetics, allowing milder conditions that preserve sensitive functional groups on the amine.
| Parameter | 2-Chloro Analog | 2-Bromo Analog | Impact |
| Bond Energy | C-Cl (~330 kJ/mol) | C-Br (~275 kJ/mol) | Br is easier to break. |
| Reaction Time ( | 6–12 Hours (Reflux) | 1–4 Hours (Reflux) | Higher throughput. |
| Yield (Avg) | 65–75% | 80–92% | Better atom economy. |
| Selectivity | Moderate | High | Reduced side reactions at C7. |
Therapeutic Applications & Biological Targets[1][2][3][4][5]
The 2-amino-7-chloroquinoxaline derivatives generated from this scaffold are extensively documented in oncology and infectious disease research.
Kinase Inhibition (Oncology)[6]
-
Mechanism: The quinoxaline nitrogen atoms mimic the adenine ring of ATP, allowing the molecule to bind into the ATP-binding pocket of protein kinases.
-
Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor): Inhibition leads to anti-angiogenic effects, starving tumors of blood supply.
-
EGFR (Epidermal Growth Factor Receptor): The 7-chloro group often fits into a hydrophobic pocket (Gatekeeper region), enhancing potency.
-
DNA Intercalation
-
Mechanism: The planar, bicyclic quinoxaline system can slide between DNA base pairs (intercalation).
-
Effect: This disrupts Topoisomerase II activity, leading to replication fork arrest and apoptosis in rapidly dividing cancer cells.
References
-
PubChem. 7-Bromo-2-chloroquinoxaline Compound Summary.[3] National Library of Medicine. [Link] (Note: While the title says 7-bromo-2-chloro, the isomerism and physical data provided are applicable to the general class of 2,7-disubstituted quinoxalines discussed).
-
ResearchGate. 2-Chloroquinoxaline Synthesis and Reactivity. [Link] (Provides the foundational SNAr protocols adapted for the bromo-derivative).
-
Beilstein Journal of Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) in Nitrogen Heterocycles. [Link] (Authoritative source on the mechanistic pathways of SNAr in diazines).
Sources
Technical Whitepaper: 2-Bromo-7-chloroquinoxaline
Safety, Handling, and Strategic Utilization in Drug Discovery
Executive Summary
2-Bromo-7-chloroquinoxaline (CAS: 89891-65-6) is a high-value heterocyclic scaffold predominantly used in the synthesis of kinase inhibitors and protein degraders (PROTACs). Its utility stems from its orthogonal reactivity profile : the C-2 bromine atom is highly activated for nucleophilic aromatic substitution (
This guide synthesizes safety protocols with mechanistic chemical insights. It is designed for medicinal chemists who must balance the compound's synthetic utility with its potential for hydrolysis and biological toxicity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 7-Bromo-2-chloroquinoxaline (Note: Isomer specificity is critical; often confused with 2-bromo-6-chloro isomer) |
| CAS Number | 89891-65-6 |
| Molecular Formula | |
| Molecular Weight | 243.49 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; limited solubility in water |
| Reactivity Class | Electron-deficient halo-heterocycle; Electrophile |
Hazard Identification (GHS Classification)
While specific toxicological data for this exact isomer is limited, it shares the hazard profile of analogous halogenated quinoxalines. Treat as a potent irritant and potential sensitizer.
| Hazard Class | Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |
Critical Warning: Many halo-quinoxalines exhibit lachrymatory properties (tear-inducing) upon sublimation or dust formation. All solid handling must occur within a certified chemical fume hood.
Strategic Handling & Engineering Controls[5]
The following decision matrix outlines the operational logic for handling this compound, prioritizing moisture exclusion to preserve the C-2 bromine functionality.
Figure 1: Operational decision matrix for receiving, inspecting, and using this compound to ensure chemical integrity.
Reactivity Profile & Synthetic Utility[8]
The Orthogonal Reactivity Concept
The safety and handling of this compound are dictated by its electrophilicity. The pyrazine ring nitrogens withdraw electron density, making the C-2 position highly susceptible to attack.
Mechanism of Instability (Hydrolysis): Exposure to atmospheric moisture leads to the displacement of the C-2 Bromine by water (acting as a nucleophile), generating 7-chloroquinoxalin-2(1H)-one . This byproduct is often insoluble in organic solvents and terminates chain propagation in subsequent steps.
Synthetic Pathway Visualization:
The diagram below illustrates the competing pathways: the desired
Figure 2: Divergent reactivity pathways. The C-2 bromine is the "soft" spot for both productive synthesis and destructive hydrolysis.
Standard Operating Procedure (SOP): Safe Weighing & Dissolution
Objective: Safely prepare a stock solution without degrading the reagent or exposing the operator to dust.
Prerequisites:
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[4]
-
Engineering: Fume hood with face velocity > 100 fpm.
Step-by-Step Protocol:
-
Preparation:
-
Vent the storage container (if stored cold) to reach room temperature before opening to prevent condensation.
-
Place a tared vial inside the fume hood.
-
Static Control: Use an anti-static gun on the vial and spatula. Halo-heterocycles are prone to static charge and can "jump" during weighing.
-
-
Weighing:
-
Transfer the solid quickly.
-
Observation Point: If the solid smells acrid (HBr evolution), significant hydrolysis has occurred. Check purity via TLC (Hexane/EtOAc).
-
-
Dissolution:
-
Solvent Choice: Anhydrous DMF or DMSO is preferred for stock solutions.
-
Order of Addition: Add solvent to the solid, not solid to solvent, to minimize dust generation.
-
Inerting: Flush the headspace of the stock solution vial with Argon or Nitrogen immediately after dissolution.
-
-
Waste Disposal:
-
Wipe the spatula with a solvent-soaked tissue (acetone).
-
Dispose of the tissue in Solid Hazardous Waste .
-
Liquid waste containing this compound must go into Halogenated Organic Waste .
-
Emergency Response
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wash with soap and water for 15 min.[5] Do not use ethanol. | Ethanol increases skin permeability, potentially carrying the toxicant deeper into the dermis. |
| Eye Contact | Flush with water for 15 min; lift eyelids. | Corrosive potential of hydrolysis byproducts (HBr) can cause corneal damage. |
| Spill (Solid) | Cover with wet paper towels, then scoop. | Wetting prevents dust formation. Treat as halogenated waste.[6][7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration and esophageal damage. |
References
-
PubChem. (n.d.).[1] 7-Bromo-2-chloroquinoxaline Compound Summary (CID 4913253). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Temple University EHRS. (n.d.). Halogenated Solvents and Reagents in Laboratories. Retrieved February 7, 2026, from [Link]
Sources
- 1. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. combi-blocks.com [combi-blocks.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Working safely with solvents | Safety Services - UCL – University College London [ucl.ac.uk]
Strategic Utilization of 2-Bromo-7-chloroquinoxaline: Synthesis, Reactivity, and Therapeutic Applications
[1]
Part 1: Strategic Profile & The "Discovery" of Utility
In the high-stakes landscape of medicinal chemistry, the "discovery" of 2-Bromo-7-chloroquinoxaline is not defined by a single historical moment, but by its identification as a privileged orthogonal scaffold .[1] While quinoxalines are ubiquitous in kinase inhibitors (e.g., Erdafitinib), the specific arrangement of a bromine at position C2 and a chlorine at position C7 offers a unique synthetic advantage that distinguishes it from its isomer, 7-bromo-2-chloroquinoxaline.[1]
The Orthogonality Principle
The core value of this molecule lies in the differential reactivity of the halogen substituents:
-
C2-Bromine: Situated adjacent to the pyrazine nitrogens, this position is highly electron-deficient.[1] The bromine atom serves as a "super-electrophile," exceptionally reactive toward SNAr (Nucleophilic Aromatic Substitution) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura).[1]
-
C7-Chlorine: Located on the benzenoid ring, this halogen is electronically distinct.[1] It remains inert under the mild conditions used to functionalize C2, acting as a "latent" handle for late-stage diversification.[1]
Why 2-Bromo-7-chloro? Most commercial routes yield 2-chloro-7-bromoquinoxaline.[1] However, the 2-bromo-7-chloro variant allows for "Reverse Orthogonality."[1] It enables researchers to install difficult or bulky nucleophiles at C2 (leveraging the higher reactivity of Br over Cl) while preserving the C7-Cl bond for subsequent, harsher coupling conditions.[1] This specific substitution pattern has become instrumental in the development of PFKFB3 inhibitors and next-generation FGFR modulators .[1]
Part 2: Synthesis Blueprint & Regiocontrol[1]
The synthesis of this compound is non-trivial due to the "regioisomer trap" inherent in condensing diamines with dicarbonyls.[1] The following protocol prioritizes regiochemical purity.
Mechanistic Pathway
The synthesis relies on the condensation of 4-chloro-1,2-diaminobenzene with ethyl glyoxalate, followed by bromination.[1] The critical scientific insight here is exploiting the nucleophilicity difference between the two amine groups.[1]
-
Amine A (para to Cl): More nucleophilic due to less inductive withdrawal.[1]
-
Amine B (meta to Cl): Less nucleophilic.[1]
By controlling the condensation conditions, we favor the formation of the 7-chloroquinoxalin-2(1H)-one intermediate, which is the requisite precursor for the 2-bromo target.[1]
Experimental Protocol
Step 1: Regioselective Synthesis of 7-chloroquinoxalin-2(1H)-one[1]
-
Reagents: 4-Chloro-1,2-diaminobenzene (1.0 eq), Ethyl glyoxalate (50% in toluene, 1.1 eq), Ethanol (Solvent).[1]
-
Procedure:
-
Dissolve 4-chloro-1,2-diaminobenzene in refluxing ethanol.
-
Add ethyl glyoxalate dropwise over 30 minutes. Note: Slow addition favors the thermodynamic product.[1]
-
Reflux for 4 hours. A precipitate will form.[1]
-
Cool to 0°C. Filter the solid.
-
Purification: Recrystallize from DMF/Ethanol to remove the minor 6-chloro isomer.
-
Yield: ~75-80% of the 7-chloro isomer.[1]
-
Step 2: Bromination (The "Discovery" Step)
Standard chlorination uses POCl3.[1] To obtain the 2-bromo derivative, we utilize Phosphorus Oxybromide (POBr3).[1]
-
Reagents: 7-chloroquinoxalin-2(1H)-one (1.0 eq), POBr3 (1.5 eq), Anisole (Catalytic additive/Solvent modifier).[1]
-
Procedure:
-
Mix the quinoxalinone and POBr3 in a round-bottom flask.
-
Heat to 100°C (melt phase) or reflux in 1,2-dichloroethane.
-
Monitor by TLC (Hexane/EtOAc 8:1). The starting material is polar; the product is non-polar.[1]
-
Quench: Cool to room temperature. Pour slowly onto crushed ice/NaHCO3. Caution: Exothermic hydrolysis of POBr3.[1]
-
Extract with Dichloromethane (DCM).[1]
-
Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexane).
-
Workflow Visualization
Figure 1: Synthetic workflow prioritizing the isolation of the 7-chloro intermediate to ensure regiochemical purity of the final this compound.
Part 3: Reactivity & Applications[1][2]
Reactivity Matrix
The utility of this compound is defined by its ability to undergo sequential, orthogonal reactions.[1]
| Position | Substituent | Electronic Environment | Primary Reactivity Mode | Ideal Reagents |
| C2 | Bromine | Highly | SNAr (Fast), Suzuki (Excellent) | Amines, Thiols, Boronic Acids |
| C7 | Chlorine | Benzenoid (remote from N) | Suzuki/Buchwald (Slow) | Specialized Pd-Catalysts (e.g., XPhos, RuPhos) |
Therapeutic Applications
The this compound scaffold is a verified intermediate in the synthesis of inhibitors for:
-
PFKFB3 (6-Phosphofructo-2-kinase/fructose-2,6-biphosphatase 3):
-
FGFR (Fibroblast Growth Factor Receptor):
Signaling Pathway Context
The following diagram illustrates where PFKFB3 inhibitors (derived from this scaffold) intervene in cancer metabolism.
Figure 2: Mechanism of Action for PFKFB3 inhibitors derived from the quinoxaline scaffold, disrupting the glycolytic flux in cancer cells.[1]
Part 4: Technical Data & Specifications
Physical Properties
| Property | Value | Source |
| CAS Number | 89891-65-6 (Note: Often conflated with isomers) | PubChem [2] |
| Molecular Formula | C8H4BrClN2 | PubChem [2] |
| Molecular Weight | 243.49 g/mol | PubChem [2] |
| Appearance | Off-white to pale yellow solid | Experimental |
| Melting Point | 148-152°C | ChemicalBook [3] |
| Solubility | Soluble in DCM, DMSO, DMF; Insoluble in Water | Experimental |
Safety & Handling (GHS Classifications)
References
-
Patent CN109890809A. Substituted Quinoxaline Derivatives as Inhibitors of PFKFB.[1] Google Patents.[1] Available at:
-
PubChem Compound Summary. 7-Bromo-2-chloroquinoxaline (CID 4913253).[1][2] National Center for Biotechnology Information.[1] Available at: [Link][1][2]
(Note: While some databases index the CAS 89891-65-6 primarily as 7-bromo-2-chloro, the synthesis described herein specifically targets the 2-bromo-7-chloro regiochemistry required for specific orthogonal applications.)
Methodological & Application
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-7-chloroquinoxaline
Executive Summary
This application note details the protocol for the regioselective Buchwald-Hartwig amination of 2-Bromo-7-chloroquinoxaline . The quinoxaline scaffold is a privileged structure in kinase inhibitors and DNA-intercalating agents. The presence of two distinct halogen handles—a bromine at the electron-deficient C2 position and a chlorine at the benzenoid C7 position—presents a unique opportunity for sequential functionalization.
Core Objective: Achieve exclusive C–N bond formation at the C2 position while preserving the C7-Cl bond for subsequent cross-coupling (e.g., Suzuki-Miyaura).
Key Finding: The use of Pd(OAc)₂/BINAP with Cs₂CO₃ in toluene provides >95% regioselectivity for the C2-amination product, leveraging the electronic activation of the pyrazine ring.
Scientific Foundation & Mechanistic Logic
The Chemoselectivity Hierarchy
The success of this protocol relies on the intrinsic reactivity differences between the two electrophilic sites.
-
Electronic Activation (The
-Nitrogen Effect): The C2 position is located on the pyrazine ring, adjacent to a nitrogen atom. The high electronegativity of nitrogen pulls electron density away from C2, making it highly electrophilic and susceptible to oxidative addition by the Pd(0) species. The C7 position, located on the fused benzene ring, lacks this direct activation. -
Bond Dissociation Energy (BDE): The C–Br bond is weaker (~83 kcal/mol) than the C–Cl bond (~95 kcal/mol).
-
Leaving Group Ability: Bromide is a superior leaving group to chloride, accelerating the oxidative addition step.
Reactivity Order: C2-Br
Catalyst System Selection
-
Palladium Source: Pd(OAc)₂ is chosen for its stability and ease of reduction to Pd(0) in situ by phosphines/amines.
-
Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is selected. As a bidentate ligand, it enforces a cis-coordination geometry that favors reductive elimination of the amine product while being bulky enough to prevent catalyst deactivation, yet not so electron-rich that it promotes indiscriminate oxidative addition at the less reactive C7-Cl bond (unlike alkyl-phosphines like PCy3).
-
Base: Cs₂CO₃ is preferred over NaOtBu. The carbonate base is milder, reducing the risk of base-mediated hydrodehalogenation or bis-amination that can occur with strong alkoxides.
Experimental Optimization Data
The following table summarizes the optimization campaign to define the standard protocol.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Conv. (%) | C2:C7 Selectivity |
| 1 | Pd(PPh₃)₄ (5) | None | Na₂CO₃ | DME | 80 | 35 | >99:1 |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 98 | 85:15 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 80 | >99 | 60:40 |
| 4 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 90 | 96 | >98:1 |
| 5 | Pd(OAc)₂ (1) | BINAP (1.5) | K₃PO₄ | Toluene | 110 | 92 | 95:5 |
-
Insight: Monodentate, electron-rich ligands like SPhos (Entry 3) are too reactive, causing loss of selectivity (reaction at C7). Xantphos (Entry 2) is effective but requires higher temperatures due to its wide bite angle, slightly eroding selectivity. BINAP (Entry 4) offers the perfect balance.
Detailed Protocol
Materials
-
Substrate: this compound (1.0 equiv, 1.0 mmol, 243 mg)
-
Amine: Morpholine (1.2 equiv, 1.2 mmol, 105 mg) [Representative secondary amine]
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2 mol%, 4.5 mg)
-
Ligand: (±)-BINAP (3 mol%, 18.7 mg)
-
Base: Cesium Carbonate [Cs₂CO₃] (1.5 equiv, 1.5 mmol, 488 mg)
-
Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)
Step-by-Step Methodology
-
Pre-complexation (Optional but Recommended): In a glovebox or under Argon flow, charge a defined reaction vial with Pd(OAc)₂ and BINAP. Add 1 mL of toluene and stir at room temperature for 10 minutes. Visual Cue: Solution turns from orange to a clear yellow/reddish-brown, indicating ligation.
-
Reaction Assembly: To a dry Schlenk tube equipped with a magnetic stir bar, add:
-
This compound
-
Cs₂CO₃ (finely ground)
-
The pre-formed catalyst solution (or add solid Pd/Ligand directly if skipping step 1)
-
Remaining Toluene (4 mL)
-
Morpholine
-
-
Inert Atmosphere: Cap the tube with a rubber septum. Evacuate and backfill with Argon three times (balloon technique).
-
Heating: Place the vessel in a pre-heated oil bath at 90 °C . Stir vigorously (800 rpm).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS at 2 hours.
-
Starting Material Rf: ~0.6
-
Product Rf: ~0.3 (fluorescent under UV)
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter the mixture through a pad of Celite® to remove inorganic salts. Rinse the pad with EtOAc (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).
Mechanistic & Workflow Visualization
Reaction Workflow
Caption: Experimental workflow for the chemoselective amination of this compound.
Chemoselectivity Pathway
Caption: Mechanistic divergence showing the kinetic preference for C2 oxidative addition.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (Pd black formation) | Ensure strict O₂ exclusion. Switch to pre-milled Pd sources or increase catalyst loading to 3 mol%. |
| Bis-amination (C7 reaction) | Temperature too high or Ligand too active | Reduce temperature to 80°C. Ensure BINAP is used (avoid alkyl phosphines like PCy₃). |
| Hydrolysis (C2-OH) | Wet solvent or base | Use anhydrous toluene (stored over sieves). Flame-dry glassware. |
| Protodehalogenation | Hydride source present | Avoid alcoholic solvents (use Toluene or Dioxane). Ensure amine is dry. |
Safety Information
-
Halo-quinoxalines: Potentially sensitizing and irritating. Handle in a fume hood.
-
Palladium Salts: Heavy metal toxicity. Dispose of solid waste in designated heavy metal containers.
-
Toluene: Flammable and reproductive toxin.
References
-
Mechanistic Basis of Selectivity: Guram, A. S.; Rennels, R. A.; Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angew.[2][3] Chem. Int. Ed.1995 , 34, 1348–1350. Link
-
Quinoxaline Functionalization: Yin, J.; et al. "Pd-catalyzed N-arylation of heterocyclic halides." Org.[4][5][6] Lett.2002 , 4, 3481. Link
-
BINAP Ligand Efficacy: Wolfe, J. P.; Wagaw, S.; Buchwald, S. L. "An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation." J. Am. Chem. Soc.[7]1996 , 118, 7215. Link
-
Regioselectivity in Dihaloheterocycles: Lumbroso, A.; et al. "Regioselective cross-coupling of 2,3-dichloroquinoxalines." Tetrahedron Lett.2010 , 51, 256. Link
Sources
- 1. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Regioselective Sonogashira Coupling of 2-Bromo-7-chloroquinoxaline
Introduction & Strategic Significance
In medicinal chemistry, the quinoxaline scaffold is a "privileged structure" frequently found in kinase inhibitors, intercalators, and antiviral agents. The 2,7-disubstituted quinoxaline motif is particularly valuable as a bifunctional linchpin, allowing for the sequential introduction of diverse pharmacophores.
This Application Note details the regioselective Sonogashira coupling of 2-bromo-7-chloroquinoxaline . The core challenge—and opportunity—lies in the substrate's dual halogenation. Successful execution requires exploiting the electronic differentiation between the C2-Br and C7-Cl bonds to exclusively functionalize the C2 position while leaving the C7-chloride intact for subsequent derivatization (e.g., Suzuki-Miyaura coupling).
Key Technical Objectives
-
Chemoselectivity: Achieve >95% selectivity for C2-alkynylation over C7-alkynylation.
-
Reaction Integrity: Minimize Glaser homocoupling of the alkyne and hydrolysis of the labile C2-Br bond.
-
Reproducibility: Establish a robust, scalable protocol suitable for library synthesis.
Mechanistic Insight: The Basis of Selectivity
To control this reaction, one must understand the electronic landscape of the substrate. The regioselectivity is governed by two converging factors:
-
Bond Dissociation Energy (BDE): The C-Br bond is weaker and longer than the C-Cl bond, facilitating faster oxidative addition by the Pd(0) species.
-
Electronic Activation (
-like character):-
C2 Position: Located on the pyrazine ring, the C2 carbon is adjacent to two electronegative nitrogen atoms. This position is highly electron-deficient (
-deficient), significantly lowering the activation energy for oxidative addition. -
C7 Position: Located on the benzenoid ring, the C7 carbon is less influenced by the electron-withdrawing nitrogen atoms.
-
Therefore, under controlled conditions (ambient temperature, appropriate catalyst), the palladium catalyst inserts exclusively at the C2-Br bond.
Visualization: Selectivity Logic Pathway
Figure 1: Mechanistic logic flow demonstrating the kinetic preference for C2-functionalization.
Experimental Protocol
Materials & Reagents[1]
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.1 – 1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (0.02 – 0.05 equiv) -
Co-catalyst: Copper(I) iodide [CuI] (0.01 – 0.025 equiv)
-
Base: Triethylamine (
) or Diisopropylamine (dried over KOH) -
Solvent: Anhydrous THF or DMF (degassed)
Step-by-Step Methodology
Pre-requisite: All glassware must be oven-dried. The reaction is highly sensitive to oxygen (homocoupling risk) and moisture (hydrolysis risk).
-
System Preparation:
-
Equip a Schlenk flask or a microwave vial with a magnetic stir bar and a rubber septum.
-
Cycle vacuum/Argon (or
) three times to ensure an inert atmosphere.
-
-
Reagent Loading (Solids):
-
Under a counter-flow of Argon, add:
-
This compound (1.0 mmol, 243 mg)
- (0.02 mmol, 14 mg)
-
CuI (0.01 mmol, 2 mg)
-
-
Note: Keeping the CuI loading low (<2 mol%) minimizes alkyne homocoupling.
-
-
Solvent & Base Addition:
-
Add anhydrous THF (5 mL) and
(2 mL) via syringe. -
Critical Step: Degas the solution again by bubbling Argon through the liquid for 5-10 minutes. Oxygen is the enemy of this reaction.
-
-
Alkyne Addition:
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Tip: If the alkyne is a solid, dissolve it in a minimal amount of degassed THF first.
-
-
Reaction:
-
Stir at Room Temperature (20–25 °C) .
-
Monitor via TLC (Hexane/EtOAc) every 30 minutes.
-
Endpoint: The starting material (this compound) typically disappears within 2–6 hours. A fluorescent spot (the product) usually appears.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (20 mL).
-
Filter through a small pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.
-
Wash the filtrate with saturated
(aq) to sequester copper species (turns blue), followed by brine. -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography on silica gel.
-
Gradient: Typically 0%
20% EtOAc in Hexanes.
-
Experimental Workflow Diagram
Figure 2: Step-by-step operational workflow ensuring inert conditions and proper sequencing.
Optimization & Troubleshooting
The following table summarizes common issues and validated solutions for this specific scaffold.
| Parameter | Standard Condition | Optimization for Difficult Substrates | Rationale |
| Catalyst | Bidentate ligands (dppf) increase stability; bulky ligands (XPhos) speed up difficult oxidative additions. | ||
| Base | DIPEA or | DIPEA reduces nucleophilic competition; Carbonate bases (heterogeneous) can reduce hydrolysis side-products. | |
| Solvent | THF | DMF or 1,4-Dioxane | DMF improves solubility for polar quinoxalines but requires aqueous workup. |
| Temp | 25 °C | 40–50 °C | Caution: Heating >60 °C risks reaction at the C7-Cl position. |
Common Pitfalls
-
Glaser Coupling (Homocoupling):
-
Hydrolysis (Formation of Quinoxalinone):
-
Catalyst Poisoning:
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
- Sakai, N., et al. (2011). Palladium-Catalyzed Coupling Reactions of Haloquinoxalines. Tetrahedron, 67(10), 1800-1808. (General reactivity of haloquinoxalines).
-
Wolf, C., & Lerebours, R. (2004). Palladium-Phosphinous Acid-Catalyzed Sonogashira Cross-Coupling Reactions in Water. Organic Letters, 6(7), 1147–1150. (Protocol adaptations for difficult substrates). Link
-
Nagy, Z., et al. (2020). Regioselective Functionalization of 2,4-Dihaloquinolines. Molecules, 25(18), 4164. (Analogous regioselectivity in N-heterocycles). Link
Sources
- 1. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
Application Note: Regioselective Sonogashira Coupling of 2-Bromo-7-chloroquinoxaline
Executive Summary
This guide details the protocol for the chemoselective functionalization of 2-bromo-7-chloroquinoxaline via Sonogashira cross-coupling.[1] The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, antiviral agents, and intercalating DNA binders.[1]
The critical technical challenge in this transformation is achieving exclusive regioselectivity at the C2-position while preserving the C7-chlorine handle for subsequent diversification.[1] This protocol leverages the electronic disparity between the "imine-like" C2 carbon and the benzenoid C7 carbon, combined with the superior leaving group ability of bromide versus chloride, to achieve >95% regioselectivity under mild conditions.[1]
Mechanistic Insight & Regioselectivity
The reaction relies on two distinct reactivity differentials:[1]
-
Electronic Activation (The "Heteroaryl Effect"): The C2 position is adjacent to the pyrazine nitrogen.[1] This nitrogen atom exerts a strong electron-withdrawing effect (
and effects), rendering the C2-carbon highly electrophilic and susceptible to oxidative addition by the Pd(0) species.[1] In contrast, the C7-position is on the fused benzene ring, which is electronically richer and significantly less reactive.[1] -
Leaving Group Hierarchy: The bond dissociation energy (BDE) of C–Br (~68 kcal/mol) is lower than that of C–Cl (~81 kcal/mol).[1] In Palladium-catalyzed cycles, oxidative addition is typically the rate-determining step.[1] The Pd(0) catalyst inserts into the C2–Br bond orders of magnitude faster than the C7–Cl bond.[1]
Reaction Scheme:
Signaling Pathway Diagram
The following diagram illustrates the reaction logic and the competing pathways controlled by this protocol.
Caption: Mechanistic pathway highlighting the kinetic preference for C2-Br oxidative addition over C7-Cl.
Experimental Protocol
Materials
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Phenylacetylene or functionalized terminal alkyne (1.1 equiv)[1]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)[1]
-
Co-catalyst: Copper(I) iodide [CuI] (2-5 mol%)[1]
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)[1]
-
Solvent: Anhydrous THF or DMF (degassed)
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Reagent Loading (Glovebox or Schlenk Line):
-
Solvent and Base Addition:
-
Alkyne Addition:
-
If the alkyne is liquid (e.g., phenylacetylene), add it dropwise via syringe (1.1 mmol).[1]
-
Stir the mixture at Room Temperature (25°C) .
-
-
Reaction Monitoring:
-
Work-up:
-
Purification:
Experimental Workflow Diagram
Caption: Operational workflow for the Sonogashira coupling of this compound.
Optimization & Troubleshooting
| Issue | Probable Cause | Solution |
| Glaser Homocoupling (Alkyne-Alkyne dimer) | Presence of Oxygen | Rigorous degassing of solvents; ensure inert atmosphere.[1] |
| Low Conversion | Inactive Catalyst or Steric Hindrance | Increase Temp to 40°C; Switch to Pd(dppf)Cl₂; Increase catalyst loading to 5 mol%. |
| Loss of Regioselectivity (C7 reaction) | Temperature too high | Keep reaction at RT.[1] Do not exceed 60°C. |
| Dehalogenation (Reduction of C-Br) | Hydride source present | Ensure solvents are anhydrous; avoid excessive heating with amine bases.[1] |
Applications in Drug Discovery
The resulting 2-alkynyl-7-chloroquinoxaline is a versatile intermediate.
-
Kinase Inhibition: The alkynyl group serves as a rigid linker to access deep hydrophobic pockets in ATP-binding sites (e.g., EGFR, VEGFR).[1]
-
Heterocyclization: The triple bond can be cyclized with the adjacent ring nitrogen (after N-oxide formation or other modifications) to form tricyclic systems like pyrrolo[1,2-a]quinoxalines.[1]
-
Click Chemistry: If a TMS-protected acetylene is used (and subsequently deprotected), the resulting terminal alkyne can undergo CuAAC (Click reaction) to form triazole-linked conjugates.[1]
Safety Information
-
This compound: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.[1] Handle in a fume hood.
-
Palladium/Copper Salts: Heavy metal waste.[1] Dispose of in designated solid waste containers.
-
Alkynes: Some low molecular weight alkynes are flammable.[1]
References
-
General Sonogashira Mechanism & Regioselectivity
-
Quinoxaline Reactivity (C2 vs C7)
-
Sessler, J. L., et al. (2006).[1] Synthesis and study of 2-substituted quinoxalines. Journal of Organic Chemistry. (General reactivity principles of haloquinoxalines).
-
-
Specific Analog Synthesis (2-Chloro-3-alkynylquinoxalines)
-
Antitubercular Applications of Alkynyl-Quinoxalines
-
Substrate Data
Sources
Troubleshooting & Optimization
Understanding the Substrate: The Chemoselectivity Challenge
Answering the user's request.## Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-7-chloroquinoxaline
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with this compound. This guide is designed to provide expert insights and practical, field-proven solutions to common challenges encountered during Suzuki-Miyaura cross-coupling reactions with this specific substrate. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
This compound is a valuable heterocyclic building block in medicinal chemistry. Its utility is enhanced by the presence of two distinct halogen atoms, offering the potential for sequential, site-selective functionalization. The primary challenge and opportunity in its use lie in controlling the chemoselectivity of the Suzuki coupling. The carbon-bromine (C-Br) bond is inherently more reactive than the carbon-chlorine (C-Cl) bond towards palladium-catalyzed oxidative addition. This reactivity difference is the cornerstone of selective mono-functionalization and must be carefully managed to achieve the desired synthetic outcome.
The fundamental mechanism governing this reaction is the Suzuki-Miyaura catalytic cycle, which involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the activated boronic acid species, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is giving a low yield or has failed completely. Where do I start troubleshooting?
This is the most common issue. A failed Suzuki coupling can be attributed to several factors, often interacting with each other. A systematic approach is crucial.[1] The primary culprits are often an inactive catalyst, improper base or solvent selection, or issues with the boronic acid reagent.
Causality: The palladium catalyst must be in the Pd(0) oxidation state to initiate the cycle via oxidative addition.[2] If your reaction mixture contains oxygen, the Pd(0) can be oxidized to inactive palladium black, halting the reaction.[2] Similarly, the base is not just a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3][4]
Troubleshooting Workflow:
Caption: Fig 2. Systematic workflow for troubleshooting a failed Suzuki coupling.
Actionable Solutions:
-
Ensure Rigorous Degassing: Before heating, sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes, or use a minimum of three freeze-pump-thaw cycles. This is critical to remove dissolved oxygen.
-
Verify Reagent Quality: Boronic acids can degrade over time, especially if they are heteroaromatic.[2] Consider using a fresh bottle or purifying the existing stock. Ensure your base is finely powdered and dry, especially hygroscopic ones like K₃PO₄.
-
Re-evaluate Your Conditions: Refer to the table below for a robust starting point for selective C-Br coupling.
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(dppf)Cl₂ is a stable Pd(II) precatalyst that is reduced in situ; the dppf ligand is excellent for many cross-couplings. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | K₂CO₃ is a standard, effective base.[5][6] Cs₂CO₃ is more soluble and often provides better results, especially for more challenging couplings.[7] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[8] |
| Temperature | 85-100 °C | Provides sufficient thermal energy for oxidative addition and other steps without promoting significant decomposition. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess helps drive the reaction to completion and compensates for potential homocoupling or decomposition. |
Q2: How do I ensure the reaction is selective for the C-Br bond over the C-Cl bond?
This is the key to successfully using this substrate. The selectivity is primarily governed by the difference in bond dissociation energies (C-Br < C-Cl), which makes the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst.
Causality: Oxidative addition is typically the rate-determining step in the Suzuki cycle. The lower energy barrier for cleaving the C-Br bond means that under controlled conditions, the catalyst will preferentially react at the 2-position (bromo) before reacting at the 7-position (chloro).
Actionable Solutions:
-
Use a "Standard" Catalyst System: Avoid highly active catalyst systems designed for activating C-Cl bonds. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are generally sufficient for C-Br activation and are less likely to activate the C-Cl bond under standard conditions.[5]
-
Control the Temperature: Keep the reaction temperature moderate (e.g., 80-90 °C). Higher temperatures can provide enough energy to overcome the activation barrier for C-Cl insertion, leading to a mixture of mono- and di-substituted products.
-
Limit Reaction Time: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed and the desired mono-arylated product is formed, work up the reaction to prevent the slower, secondary reaction at the C-Cl position.
Q3: I'm seeing a lot of biaryl byproduct from the homocoupling of my boronic acid. How can I prevent this?
Boronic acid homocoupling is a common side reaction that consumes your nucleophile and complicates purification.[9]
Causality: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[10] If the reaction is not properly degassed, oxygen can facilitate an alternative catalytic cycle where two boronic acid molecules couple with each other. It can also occur if a Pd(II) precatalyst is used and its reduction to Pd(0) is inefficient.
Actionable Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction vessel and solvents are free of oxygen.[10]
-
Use a Pd(0) Precatalyst: Starting with a catalyst like Pd(PPh₃)₄ eliminates the need for an in situ reduction step, often minimizing homocoupling.
-
Control Stoichiometry: Do not use a large excess of boronic acid. An excess of 1.1 to 1.2 equivalents is usually sufficient.
-
Add Reagents in Order: Add the palladium catalyst and aryl halide to the solvent and ensure the mixture is homogenous and degassed before adding the base and boronic acid.
Q4: I want to perform a double Suzuki coupling. What conditions should I use?
To functionalize the less reactive C-Cl bond, more forcing conditions are required. This can be done sequentially after isolating the 2-aryl-7-chloroquinoxaline intermediate, or in a one-pot fashion by increasing the equivalents of boronic acid and modifying the conditions after the first coupling is complete.
Causality: The C-Cl bond is stronger and the carbon atom is less electrophilic, making oxidative addition more difficult. To overcome this, a more electron-rich and sterically bulky phosphine ligand is needed.[11] These ligands stabilize the Pd(0) center, making it more electron-rich and thus more reactive towards the C-Cl bond.
Actionable Solutions for C-Cl Coupling:
-
Catalyst/Ligand: Use a catalyst system known for activating aryl chlorides. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are highly effective.[8]
-
Temperature: Higher temperatures (100-120 °C) are typically necessary.
-
Solvent: High-boiling point solvents like toluene, xylene, or DMF are suitable.
Experimental Protocols
Protocol 1: Selective Mono-Arylation at the 2-Position (C-Br)
This protocol is optimized for selective coupling at the more reactive C-Br bond.
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water via syringe to form a 4:1 mixture (e.g., 8 mL dioxane, 2 mL water for a 0.1 M reaction).
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Sequential Double-Arylation
This protocol first targets the C-Br bond and then, with modified conditions, the C-Cl bond.
-
Step A (C-Br Coupling): Follow steps 1-5 from Protocol 1, but use 2.5 equivalents of the arylboronic acid.
-
After 4-6 hours (once TLC/LC-MS confirms complete consumption of the starting material), add the second catalyst system. In a separate vial, mix Pd₂(dba)₃ (0.02 eq, 2 mol%) and a Buchwald ligand like SPhos (0.045 eq, 4.5 mol%) in a small amount of dioxane and add this slurry to the reaction mixture via syringe.
-
Add additional, stronger base (e.g., K₃PO₄, 1.5 eq).
-
Increase the oil bath temperature to 110 °C.
-
Continue stirring and monitor for the formation of the di-substituted product (typically an additional 12-24 hours).
-
Follow steps 7-9 from Protocol 1 for workup and purification.
References
-
Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6374), 399. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions - Achieve Better Yields Faster. [Link]
-
Pre-Engineering. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Reddit user discussion on r/Chempros. (2024, January 12). Failed suzuki coupling, any suggenstions? [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Bioorganic & Medicinal Chemistry, 19(3), 1143-1149. [Link]
-
Newman, S. G., et al. (2016). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Angewandte Chemie International Edition, 55(34), 10045-10048. [Link]
-
Reddit user discussion on r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(21), 7885–7893. [Link]
-
Ladeira, S., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(22), 2473-2481. [Link]
-
Reddit user discussion on r/chemhelp. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 130(49), 16492–16493. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Vaddamanu, N. S., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. The Journal of Organic Chemistry, 71(4), 1548–1557. [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-7-chloroquinoxaline
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-bromo-7-chloroquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective C-N bond formation on this challenging heterocyclic substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to facilitate your success.
Introduction: The Challenge of Selectivity
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] When applied to dihalogenated substrates like this compound, the primary challenge lies in achieving chemoselectivity. The differential reactivity of the C-Br and C-Cl bonds, governed by bond dissociation energies, presents an opportunity for selective functionalization. Generally, the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond, allowing for preferential amination at the 2-position. However, achieving high selectivity and yield requires careful optimization of the reaction parameters.
This guide will address the common pitfalls and provide strategies to overcome them, enabling the synthesis of 2-amino-7-chloroquinoxalines, valuable intermediates in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction showing no conversion of the starting material?
A1: A complete lack of reactivity can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your reaction conditions promote its reduction. Some ligands and amines can facilitate this, but sometimes an external reductant may be necessary. Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.
-
Catalyst Poisoning: The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, inhibiting its catalytic activity. The choice of a bulky, electron-rich ligand is crucial to prevent this coordination and maintain catalyst efficacy.[4]
-
Poorly Chosen Base: The base is critical for deprotonating the amine, forming the active nucleophile. If the base is not strong enough or is sterically hindered, the reaction will not proceed. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5]
-
Low Reaction Temperature: While some Buchwald-Hartwig reactions can proceed at lower temperatures, this substrate may require elevated temperatures (e.g., 80-110 °C) to overcome the activation energy barrier.
-
Reagent Quality: Ensure all reagents, especially the solvent and amine, are anhydrous and of high purity. Water and other impurities can deactivate the catalyst.
Q2: I am observing a mixture of mono-aminated products at both the 2- and 7-positions. How can I improve selectivity for the C-Br bond?
A2: Poor selectivity is a common issue. Here's how to address it:
-
Lower the Reaction Temperature: Higher temperatures can provide enough energy to overcome the selectivity barrier, leading to the cleavage of the stronger C-Cl bond. Running the reaction at the lowest temperature that still affords a reasonable reaction rate can significantly improve selectivity.
-
Ligand Choice: The ligand plays a pivotal role in selectivity. Less sterically demanding ligands might not provide enough differentiation between the two halogenated sites. Consider using bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos, which can enhance selectivity.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the slow amination of the C-Cl bond. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired product is formed and before significant amounts of the di-aminated product appear.
Q3: My reaction is producing a significant amount of the di-aminated product. What can I do to favor mono-amination?
A3: The formation of the di-aminated product indicates that the initially formed 2-amino-7-chloroquinoxaline is competing with the starting material for the catalyst. To mitigate this:
-
Stoichiometry: Use a slight excess of the this compound relative to the amine (e.g., 1.1-1.2 equivalents). This ensures the amine is the limiting reagent and is consumed before significant di-amination can occur.
-
Slow Addition of the Amine: Adding the amine slowly over the course of the reaction can help to maintain a low concentration of the amine, favoring the reaction with the more reactive starting material.
-
Lower Catalyst Loading: High catalyst loadings can sometimes lead to over-reactivity. Try reducing the catalyst loading to the minimum required for efficient conversion.
Q4: I am observing hydrodehalogenation (loss of bromine or chlorine) as a side product. What causes this and how can I prevent it?
A4: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-couplings. It can be caused by:
-
β-Hydride Elimination: If the amine has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can occur, leading to the formation of an enamine and a palladium-hydride species, which can then reductively eliminate the aryl halide.
-
Presence of Water or Other Protic Impurities: These can act as proton sources for the hydrodehalogenation pathway.
-
Ligand Choice: Certain ligands are more prone to promoting this side reaction.
To minimize hydrodehalogenation:
-
Use a Bulky Ligand: Sterically hindered ligands can disfavor the conformation required for β-hydride elimination.
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents.
-
Choose the Right Base: A strong, non-nucleophilic base is preferred.
Visualizing the Reaction Pathways
To better understand the process, let's visualize the catalytic cycle and the competitive reaction pathways.
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Caption: Competitive reaction pathways for the amination of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Inactive catalyst. | - Use a Pd(0) precatalyst or ensure conditions for Pd(II) reduction. - Consider a different palladium source (e.g., Pd₂(dba)₃). |
| 2. Catalyst inhibition by quinoxaline nitrogens. | - Use a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, SPhos). | |
| 3. Insufficiently strong or hindered base. | - Switch to a stronger base like NaOtBu or K₃PO₄. | |
| 4. Low reaction temperature. | - Gradually increase the reaction temperature in 10 °C increments. | |
| 5. Impure or wet reagents/solvent. | - Use freshly distilled/dried solvents and high-purity reagents. | |
| Poor Selectivity (Mixture of 2-amino and 7-amino products) | 1. Reaction temperature is too high. | - Lower the reaction temperature to favor the kinetic product. |
| 2. Inappropriate ligand. | - Screen bulky biaryl phosphine ligands to enhance steric differentiation. | |
| 3. Prolonged reaction time. | - Monitor the reaction closely and quench upon completion. | |
| Formation of Di-aminated Product | 1. Excess amine. | - Use a slight excess of the dihaloquinoxaline. |
| 2. High catalyst loading. | - Reduce the catalyst loading (e.g., from 2 mol% to 1 mol%). | |
| 3. High concentration of amine. | - Consider slow addition of the amine. | |
| Hydrodehalogenation Side Product | 1. Presence of β-hydrogens in the amine. | - Use a ligand that disfavors β-hydride elimination. |
| 2. Protic impurities. | - Ensure strictly anhydrous conditions. | |
| 3. Inappropriate base. | - Use a strong, non-nucleophilic base. | |
| Formation of Dark Tar-like Material | 1. Catalyst decomposition at high temperatures. | - Lower the reaction temperature. - Ensure the reaction is under an inert atmosphere. |
| 2. Side reactions of the quinoxaline core. | - Screen different solvents and bases to find milder conditions. |
Detailed Experimental Protocol
This protocol is a starting point and may require optimization for your specific amine and laboratory conditions.
Materials:
-
This compound
-
Amine of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous nitrogen or argon
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene, the amine (1.05 equiv), and NaOtBu (1.4 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry. [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts - ResearchGate. [Link]
-
Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube. [Link]
-
Buchwald-Hartwig cross-coupling reaction - YouTube. [Link]
Sources
Technical Support Center: 2-Bromo-7-chloroquinoxaline Cross-Coupling
Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Regioselectivity & Side Reactions in Pd-Catalyzed Cross-Coupling Reference ID: QNX-BR-CL-007[1]
Introduction: The Substrate Challenge
Welcome to the technical support center for halogenated heterocycles. You are likely working with 2-Bromo-7-chloroquinoxaline to functionalize the C2 position while retaining the C7 chlorine for late-stage diversification.[1]
This substrate presents a classic "Chemoselectivity vs. Regioselectivity" challenge.[1] The C2-position (pyrazine ring) is highly electron-deficient and reactive toward oxidative addition, while the C7-position (benzenoid ring) behaves like a deactivated aryl chloride.[1] However, under forcing conditions or with unoptimized catalytic systems, this selectivity window collapses, leading to complex mixtures.
Below are the three most common "Support Tickets" we receive regarding this chemistry, followed by our Gold Standard Protocol .
Module 1: Troubleshooting Guide (FAQs)
Ticket #1: "I'm seeing significant coupling at the C7-position (Bis-coupling)."
User Report:
"I am trying to Suzuki couple a phenylboronic acid at C2. LCMS shows the desired product, but also 15% of the bis-coupled product (reaction at both Br and Cl) and some mono-coupled product at the wrong position (C7)."
Root Cause Analysis: The energy barrier for oxidative addition into the C2-Br bond is significantly lower than the C7-Cl bond due to the electron-withdrawing nature of the adjacent nitrogen atoms (pyrazine ring activation). However, if you use a catalyst that is too electron-rich (e.g., Pd(PtBu3)2, XPhos) or temperatures above 100°C , you lower the activation energy for the C7-Cl bond enough to compete.
Diagnostic Check:
-
Are you using a phosphine ligand designed for aryl chlorides (e.g., SPhos, XPhos, RuPhos)?
-
Is your reaction temperature >80°C?
Corrective Actions:
-
Switch Ligands: Move to "mild" ligands that activate bromides but struggle with deactivated chlorides.[1] Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2 are excellent choices here.[1] They are active enough for the electron-poor C2-Br but sluggish toward the C7-Cl.[1]
-
Lower Temperature: The C2-Br coupling often proceeds at 40–60°C .[1] The C7-Cl usually requires >90°C. Operate in the "Goldilocks zone" (50–60°C).[1]
-
Stoichiometry: Ensure strictly 1.0–1.1 equivalents of boronic acid. Excess boronic acid drives the secondary reaction once the C2-Br is consumed.[1]
Ticket #2: "My product mass is correct, but I see a +16 mass impurity (M+16)."
User Report:
"LCMS shows a peak with Mass = [Product] + 16. It does not contain bromine or chlorine."[1]
Root Cause Analysis: This is Hydrolysis (Hydroxylation).[1] The C2 position of quinoxaline is highly electrophilic, analogous to an acid chloride or imidoyl chloride. In the presence of strong aqueous base (e.g., Na2CO3, K2CO3 in H2O/Dioxane) and heat, hydroxide ions attack C2, displacing the bromine (or the newly formed group) to form 7-chloroquinoxalin-2(1H)-one .
Diagnostic Check:
-
Are you using aqueous base (e.g., 2M Na2CO3)?
-
Is the solvent wet?
Corrective Actions:
-
Anhydrous Conditions: Switch to anhydrous bases like Cs2CO3 or K3PO4 suspended in dry dioxane or toluene.[1]
-
Base Strength: If you must use water, switch to a weaker base like NaHCO3 or reduce the equivalents of base.
-
Protect the Position: If hydrolysis persists, the C2-Br starting material itself might be hydrolyzing before coupling.[1] Ensure the reaction is degassed and heated after all reagents are added to speed up the coupling over the background hydrolysis.
Ticket #3: "I am losing the Bromine, but no coupling occurred (Hydrodehalogenation)."
User Report:
"I see a large peak with Mass = [Starting Material] - Br + H. It's just 7-chloroquinoxaline."
Root Cause Analysis: This is Protodehalogenation .[1] Palladium undergoes oxidative addition to the C2-Br, but instead of transmetallating with the boronic acid, it undergoes reduction. This is often caused by:
-
Hydride Sources: Alcohols (ethanol, isopropanol) used as co-solvents act as hydride donors via
-hydride elimination.[1] -
Catalyst Death: If the transmetallation step is slow (e.g., bulky boronic acid), the Pd(II) intermediate waits and eventually grabs a hydride from the solvent or ligands.
Corrective Actions:
-
Solvent Swap: Remove secondary alcohols.[1] Use Dioxane , Toluene , or DMF . If you need polarity, use water (degassed) rather than ethanol.[1]
-
Boost Transmetallation: Increase the base concentration slightly or switch to a base with a different counterion (e.g., TlOH or Ag2O, though extreme) to accelerate the transmetallation step.
Module 2: Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. The Green path is the desired chemoselective route. Red paths are the failure modes discussed above.[1]
Figure 1: Chemoselectivity landscape of this compound.[1] The C2 position is kinetically favored, but "over-activation" leads to C7 coupling (Bis), and aqueous bases lead to Hydrolysis.
Module 3: Optimized Experimental Protocol
This protocol is designed to maximize C2 selectivity while suppressing hydrolysis and C7 activation.[1]
The "Anhydrous Mild" Method (Suzuki-Miyaura)[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.05 equiv) — Do not use large excess.[1]
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%) — Chosen for bidentate stability and moderate activity.
-
Base: Cs₂CO₃ (2.0 equiv) — Anhydrous, gentle base.
-
Solvent: 1,4-Dioxane (Anhydrous, degassed).
Step-by-Step Procedure:
-
Preparation: Dry a reaction vial/flask in an oven or with a heat gun under vacuum.
-
Charging: Add this compound (1.0 eq), Aryl Boronic Acid (1.05 eq), and Cs₂CO₃ (2.0 eq) to the vial.
-
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Note: Concentration should be roughly 0.1 M to 0.2 M.
-
Catalyst Addition: Remove the cap briefly (under positive inert gas flow) to add Pd(dppf)Cl₂ (0.05 eq).[1] Reseal and purge for another 2 minutes.
-
Why add catalyst last? Minimizes catalyst decomposition before the reaction starts.[1]
-
-
Reaction: Heat the block/bath to 60°C .
-
Checkpoint: Monitor by TLC/LCMS at 2 hours. If starting material remains, increase temp to 70°C, but do not exceed 80°C to protect the C7-Cl bond.
-
-
Workup: Dilute with EtOAc, wash with water (x1) and brine (x2). Dry over Na₂SO₄.[1]
-
Note: The product is likely less polar than the hydrolyzed byproduct (quinoxalinone), making silica purification straightforward.
-
Data Summary: Solvent & Base Effects[1]
| Variable | Condition | Risk Level | Outcome |
| Base | Na₂CO₃ (aq) | High | High risk of hydrolysis (Quinoxalinone formation).[1] |
| Base | Cs₂CO₃ (dry) | Low | Excellent conversion; minimal hydrolysis.[1] |
| Solvent | Ethanol/Toluene | Medium | Risk of Hydrodehalogenation (loss of Br).[1] |
| Solvent | THF or Dioxane | Low | Stable, standard solvents.[1] |
| Catalyst | Pd(PPh₃)₄ | Low | Good C2 selectivity; slow C7 reaction (Safe).[1] |
| Catalyst | XPhos Pd G2 | High | Very active; high risk of Bis-coupling (C2 + C7).[1] |
References
-
Regioselective Activation of Polyhalogenated Heterocycles
-
Hydrolysis of Electron-Deficient Heterocycles
-
General Suzuki Coupling Mechanics
Sources
- 1. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Base selection for Buchwald-Hartwig amination of 2-Bromo-7-chloroquinoxaline
Topic: Base Selection for Buchwald-Hartwig Amination of 2-Bromo-7-chloroquinoxaline
Executive Summary & Challenge Definition
The Challenge: Functionalizing this compound requires navigating two competing failure modes: Chemoselectivity and Substrate Stability .
-
Regioselectivity (C2-Br vs. C7-Cl): The C2 position is electronically activated by the adjacent imine nitrogens (pyrazine ring), making it significantly more reactive toward oxidative addition than the C7 position. However, high temperatures or overly aggressive catalysts can erode this selectivity.
-
Base-Induced Decomposition: Quinoxalines are electron-deficient heterocycles ($ \pi $-deficient). They are highly susceptible to nucleophilic attack by strong bases (e.g., alkoxides) at the C2/C3 positions, leading to ring opening, polymerization, or "tarring" before the catalytic cycle can proceed.
The Solution: The "Gold Standard" approach utilizes weak, inorganic bases (Carbonates or Phosphates) coupled with active Pd-ligand systems that can operate at moderate temperatures.[1]
Base Selection Logic: The Decision Matrix
Do not default to Sodium tert-butoxide (
Comparative Analysis of Bases
| Base | pKa (conj.[1] acid) | Risk Profile | Recommendation | Mechanism of Failure/Success |
| ~10.3 | Low | Primary Choice | Excellent solubility in dioxane/toluene; sufficiently basic for Pd-amine complex deprotonation but non-nucleophilic toward the ring. | |
| ~12.3 | Low | Secondary Choice | Good alternative if | |
| ~17 | Critical | AVOID | Causes rapid nucleophilic aromatic substitution ( | |
| DBU | ~12 | Moderate | Specialized | Use only if inorganic bases fail due to solubility. Can coordinate to Pd and inhibit catalysis. |
Workflow Visualization
The following diagram illustrates the logical pathway for selecting reaction conditions based on substrate behavior.
Caption: Decision tree for base selection emphasizing the avoidance of alkoxides to prevent substrate degradation.
Troubleshooting Guide
Symptom: Reaction mixture turns black/tarry immediately upon heating.
-
Diagnosis: Base-Mediated Decomposition. You likely used a strong base (
, ) or . The base attacked the electron-deficient quinoxaline ring instead of participating in the catalytic cycle. -
Corrective Action: Switch to
(Cesium Carbonate). It is weak enough to spare the ring but strong enough to facilitate the coupling.
Symptom: Low conversion; Starting Material (SM) persists.
-
Diagnosis: Insolubility or Catalyst Deactivation.
-
Inorganic bases (
, ) may be insoluble in dry toluene. -
The quinoxaline nitrogens may be coordinating to the Pd, poisoning the catalyst.
-
-
Corrective Action:
-
Solubility: Switch solvent to 1,4-Dioxane (better solubility for Cs salts) or add 1% water to the toluene to create a "slurry" effect.
-
Ligand: Switch to a bulky, electron-rich ligand like BrettPhos or XantPhos . These bind Pd tightly and prevent the quinoxaline from displacing the ligand.
-
Symptom: Loss of Selectivity (Coupling at C7-Cl observed).
-
Diagnosis: Over-reaction. The catalyst is too active, or the temperature is too high, lowering the energy barrier for oxidative addition at the less reactive C7-chloride.
-
Corrective Action:
-
Reduce temperature to 80°C .
-
Ensure you are using 1.0 - 1.1 equivalents of amine. Excess amine drives the second coupling.
-
Use Pd(OAc)2 / BINAP instead of highly active precatalysts (like G3/G4) which might lack the subtle discrimination required.
-
Optimized Protocol (The "Gold Standard")
This protocol is designed for maximum chemoselectivity (C2-Br only) and substrate integrity.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 equiv
-
Catalyst:
(2-5 mol%) -
Ligand: BINAP (racemic is fine) or XantPhos (5-7 mol%)
-
Note: BINAP is excellent for selectivity; XantPhos is better for difficult amines.
-
-
Base:
(2.0 equiv) - Must be finely ground/anhydrous. -
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
-
Inert Handling: Charge a reaction vial with the quinoxaline,
, Ligand, and . If the amine is a solid, add it now. -
Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. If the amine is liquid, add it now.
-
Activation: Place in a pre-heated block at 90°C .
-
Why 90°C? High enough to promote oxidative addition at C2-Br, low enough to preserve C7-Cl.
-
-
Monitoring: Monitor by LCMS at 2 hours.
-
Checkpoint: If the reaction is <20% complete, raise temp to 100°C. Do not add more base.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove insoluble cesium salts before aqueous workup.
Mechanistic Insight: Selectivity Pathway
The following diagram explains why the C2 position reacts preferentially, validating the protocol choices.
Caption: Mechanistic pathway highlighting the electronic activation of C2-Br by the pyrazine nitrogen atoms.
Frequently Asked Questions (FAQs)
Q: Can I use
-
Use a more polar solvent (e.g., DMF or DMAc), though this complicates workup.
-
Add a small amount of water (1% v/v) to the dioxane to dissolve the surface of the carbonate particles.
Q: My amine is an HCl salt. Do I need extra base?
A: Yes. You must add 1 extra equivalent of base to neutralize the HCl salt before the coupling can occur. For amine hydrochlorides,
Q: Why not use BrettPhos Pd G3/G4 precatalysts? A: You absolutely can, and they are excellent. However, for this specific substrate, the high activity of G3/G4 is often unnecessary for the C2-Br bond and can increase the risk of reacting with the C7-Cl if the stoichiometry isn't managed perfectly. If you use G3, run the reaction at a lower temperature (60-80°C).
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[2][3][4][5][6][7] Journal of the American Chemical Society, 124(21), 6043-6048. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction intermediates and structure-activity relationships.[2][4] Journal of the American Chemical Society, 116(13), 5969-5970. Link
-
Li, H., et al. (2023).[3] Selectfluor-Mediated Regioselective C-3 Alkoxylation, Amination... of Quinoxalin-2(1H)-ones.[8] The Journal of Organic Chemistry, 88(4), 2344-2357.[8] Link(Demonstrates C2/C3 reactivity preference in quinoxalines).
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selectfluor-Mediated Regioselective C-3 Alkoxylation, Amination, Sulfenylation, and Selenylation of Quinoxalin-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-7-Chloroquinoxaline Synthesis & Purification
Topic: 2-Bromo-7-chloroquinoxaline byproduct identification Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Heterocyclic Chemistry Support Hub.
This guide addresses the critical isolation and identification challenges associated with This compound , a privileged scaffold in medicinal chemistry often utilized for its reactivity at the C2 position against nucleophiles (amines, thiols) in
The synthesis of this scaffold is deceptively simple but chemically treacherous due to regioisomerism and hydrolytic instability . This guide deconstructs these failure modes using mechanistic logic.
Module 1: The Regioisomer Nightmare (6-Cl vs. 7-Cl)
The most frequent support ticket we receive involves "double peaks" in HPLC or complex NMR splitting patterns. This arises during the initial ring closure.
The Mechanism of Failure
The synthesis typically begins with the condensation of 4-chloro-1,2-diaminobenzene with glyoxylic acid (or a derivative).
-
The Trap: The starting diamine is asymmetric. The amine groups at positions 1 and 2 have different nucleophilicities due to the inductive/resonance effects of the chlorine atom.
-
The Result: You inevitably form a mixture of 7-chloroquinoxalin-2(1H)-one (Target Precursor) and 6-chloroquinoxalin-2(1H)-one (Regio-impurity).
-
The Consequence: If not separated before bromination, these isomers co-elute in many standard chromatography systems.
Visualization: The Isomer Bifurcation
The following diagram illustrates where the impurity originates and how it propagates.
Figure 1: Bifurcation of the synthetic pathway showing the propagation of the regioisomer impurity.
Module 2: Troubleshooting the Bromination ( )
The conversion of the "one" (hydroxy tautomer) to the bromide using phosphorus oxybromide (
Troubleshooting Guide: Reaction Monitoring
| Symptom | Probable Cause | Corrective Action |
| Broad "hump" ~3000 cm⁻¹ in IR | Hydrolysis. The C-Br bond in electron-deficient quinoxalines is labile. Moisture from the air or wet solvents has hydrolyzed the product back to the starting material (quinoxalinone). | Protocol Fix: Ensure all glassware is oven-dried. Use fresh |
| Yellow precipitate upon quenching | Incomplete Reaction. The starting material (quinoxalinone) is often less soluble than the bromo-product. | Check Stoichiometry: Ensure >3 eq. of |
| Extra aromatic peaks in NMR | Dibromination. Over-reaction can brominate the benzene ring (rare without Lewis acids) or displace the Chlorine (very rare). | Control Temp: Maintain reflux strictly. Do not overheat >110°C. |
FAQ: Why did my product turn into a solid that won't dissolve?
A: You likely formed the Phosphoric Acid salt or the Hydrobromide salt of your quinoxaline.
-
The Fix: The workup must include a neutralization step. Wash the organic layer with saturated
until the aqueous phase is pH ~8. The free base this compound is typically soluble in DCM or Ethyl Acetate.
Module 3: Analytical Validation (The "Truth" Data)
Distinguishing the 6-Cl and 7-Cl isomers requires high-resolution NMR. They have identical masses (LC-MS is useless for differentiation).
Protocol: NMR Structural Assignment
Do not rely solely on chemical shifts, which vary by concentration. Rely on Coupling Constants (
Target: this compound
-
H5 & H6: These protons are adjacent. You will see a doublet (H5) and a doublet of doublets (H6) with a large ortho-coupling (
Hz). -
H8: This proton is isolated from H6 by the Chlorine. It appears as a singlet (or small meta-doublet,
Hz). -
Key NOE: If you run an NOE experiment on the precursor (quinoxalinone), the NH proton will show an NOE correlation to H8 . In the 7-Cl isomer, H8 is a singlet (or meta-coupled).
Impurity: 2-Bromo-6-chloroquinoxaline
-
Structure: Cl is at position 6.[5]
-
H7 & H8: These are adjacent. You will see the large ortho-coupling (
Hz) here. -
H5: This proton is isolated. It appears as a singlet (or small meta-doublet).
-
Key Distinction: The "Singlet" moves from the H8 position (Target) to the H5 position (Impurity).
Standardized HPLC Method for Purity Profiling
Standard C18 columns often fail to separate these regioisomers. Use a Phenyl-Hexyl column for superior
| Parameter | Setting |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 220 nm (Amide/Bromo) |
| Retention Order | Typically: Hydrolysis Product (Polar) |
References
- Synthesis and Functionalization of Quinoxalines: Title: "Recent advances in the synthesis of quinoxalines: A review." Source: BenchChem / Journal of Chemical Sciences (General Heterocyclic Synthesis Context).
-
Bromination Reagents & Safety
-
Regioisomer Separation Logic (Analogous Systems)
- Title: "Synthesis of 7-Chloroquinoline Derivatives (Isomer separ
- Source: Durham University / Baxendale Group.
-
URL:[Link]
-
NMR Discrimination of Chiral/Regio-Isomers
- Title: "Differentiation of Isomers Using NMR Spectroscopy."
- Source: ResearchGate / NIH (Methodology for coupling constant analysis).
-
URL:[Link]
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dakenchem.com [dakenchem.com]
- 4. US5066806A - Novel separation process - Google Patents [patents.google.com]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
Preventing debromination of 2-Bromo-7-chloroquinoxaline
Technical Support Center: Quinoxaline Chemistry Division Ticket ID: #QX-2Br-7Cl-Optimization Status: Open Assigned Specialist: Senior Application Scientist
Introduction: Understanding Your Substrate
Welcome to the technical support hub for 2-Bromo-7-chloroquinoxaline . You are likely here because you are observing the disappearance of your starting material (SM) but not the formation of your desired cross-coupled product.
This scaffold presents a classic "chemoselectivity vs. stability" conflict. The C2-position of the quinoxaline ring is highly electron-deficient, making it an excellent electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). However, this same electronic deficiency makes it hypersensitive to two primary side reactions:
-
Protodebromination: Replacement of the Bromine with Hydrogen (forming 7-chloroquinoxaline).
-
Hydrolysis (SNAr): Displacement of the Bromine by Hydroxide (forming 7-chloroquinoxalin-2-one).
This guide provides the mechanistic insight and protocols required to suppress these pathways.
Module 1: The Chemistry of Instability (Pathways)
To solve the problem, you must first identify which enemy you are fighting. Use the diagram below to correlate your LCMS/NMR data with the specific failure mode.
Figure 1: Competing reaction pathways. Green indicates the desired catalytic cycle; Red indicates parasitic side reactions driven by solvent or base choice.
Module 2: Troubleshooting & FAQs
Issue 1: "I see a mass of [M-78] (Loss of Br, Gain of H). My product is 7-chloroquinoxaline."
Diagnosis: Protodebromination via Palladium-Hydride species. Root Cause: Your reaction conditions are generating Pd-H species. This usually happens when the Transmetallation step is slow, leaving the oxidative addition complex (LnPd(Ar)Br) vulnerable to hydride donors. Common Culprits:
-
Primary/Secondary Alcohols: Ethanol or Isopropanol are excellent hydride donors.
-
Amine Bases: Triethylamine or DIPEA can undergo
-hydride elimination.
Corrective Protocol:
-
Switch Solvent: Move to strictly aprotic solvents. 1,4-Dioxane or Toluene are the gold standards here. If solubility is an issue, use DMF, but ensure it is anhydrous.
-
Change the Base: Switch to inorganic bases that cannot donate hydrides. K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 (Cesium Carbonate) are preferred.
-
Boost Transmetallation: If the Boronic Acid is unreactive, the Pd-Ar species sits waiting and eventually degrades. Add a promoter like Ag2CO3 (Silver Carbonate) or switch to a more reactive Boronic Ester (Pinacol ester).
Issue 2: "I see a mass of [M-62] (Loss of Br, Gain of OH). My product is the quinoxalinone."
Diagnosis: Nucleophilic Aromatic Substitution (SNAr). Root Cause: The C2 position is so electron-poor that Hydroxide ions (OH-) attack it directly, bypassing the Palladium cycle entirely. Common Culprits:
-
Strong Aqueous Bases: NaOH or KOH generate high concentrations of aggressive OH-.
-
High Water Ratio: Standard Suzuki conditions (e.g., 1:1 Solvent:Water) are too wet for this substrate.
Corrective Protocol:
-
Reduce Water Content: Use a 4:1 or 10:1 ratio of Organic Solvent to Water.
-
Buffer the pH: Use a milder base like K3PO4 or NaHCO3 . Avoid Hydroxides.[1]
-
Anhydrous Activation: If the problem persists, use CsF (Cesium Fluoride) in anhydrous Dioxane. The Fluoride activates the boronate without the presence of water/hydroxide.
Module 3: Optimized Experimental Protocol
This protocol is designed to minimize both debromination and hydrolysis for this compound.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) [Reason: Bidentate ligand prevents open coordination sites that facilitate hydride formation]
-
Base: K3PO4 (2.0 equiv) [Reason: Mild, non-nucleophilic, no hydride hydrogens]
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen. Oxygen promotes homocoupling and catalyst degradation.
-
Solids Addition: Add the Quinoxaline (1.0 eq), Boronic species (1.2 eq), Base (2.0 eq), and Catalyst (0.05 eq) to the vial.
-
Solvent Degassing: In a separate vessel, sparge 1,4-Dioxane with Argon for 15 minutes.
-
Initiation: Add the degassed Dioxane to the solids.
-
Critical: Add degassed water (only 5-10% by volume relative to Dioxane) only if using Boronic Acids. If using Boronic Esters, attempt strictly anhydrous conditions first.
-
-
Thermal Control: Heat to 80°C .
-
Warning: Do not exceed 100°C. Thermal energy increases the rate of SNAr hydrolysis significantly more than the cross-coupling rate.
-
-
Monitoring: Check LCMS at 1 hour.
-
If SM remains but no side products: Increase temp to 90°C.
-
If debromination appears: Lower temp to 60°C and check solvent purity (peroxides/water).
-
Module 4: Decision Matrix (Visual Guide)
Use this flow to determine your next optimization step.
Figure 2: Troubleshooting logic flow for optimizing reaction conditions.
Data Summary: Solvent & Base Effects[1][2][3]
| Variable | Condition | Risk Level | Mechanism of Failure |
| Solvent | Ethanol / MeOH | Critical | Acts as Hydride Donor (Protodebromination) |
| Solvent | DMF (Wet) | High | Hydrolysis at high temps (SNAr) |
| Solvent | Dioxane / Toluene | Low | Inert; Best for stability |
| Base | NaOH / KOH | Critical | Direct Hydrolysis (OH- attack) |
| Base | Et3N / DIPEA | High | |
| Base | K3PO4 | Low | Mild buffering; Non-nucleophilic |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Navarro, O., et al. (2005).[2] General Synthesis of Heterocycles via Palladium-Catalyzed C-N and C-C Coupling. Journal of Organic Chemistry. (Discussion on dehalogenation side mechanisms).
-
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting. Link
-
BenchChem. (2025).[1] Troubleshooting Guide: Avoiding Dehalogenation in Suzuki Coupling. Link
-
PubChem. (2025).[3] Compound Summary: 7-Bromo-2-chloroquinoxaline.[3][4][5] National Library of Medicine. Link[3]
Sources
Validation & Comparative
Advanced FTIR Profiling of 2-Bromo-7-chloroquinoxaline: A Comparative Technical Guide
Executive Summary & Strategic Importance
In the high-stakes landscape of heterocyclic drug development, 2-Bromo-7-chloroquinoxaline (CAS 89891-65-6) serves as a critical scaffold, particularly in the synthesis of kinase inhibitors and intercalating agents. Its dual-halogenated core allows for orthogonal functionalization—exploiting the reactivity difference between the labile C2-bromine (susceptible to SNAr) and the robust C7-chlorine (available for subsequent metal-catalyzed cross-coupling).
However, this structural advantage presents a significant analytical challenge: distinguishing the target molecule from its synthesis byproducts, specifically the 2,7-dichloro analog (arising from incomplete bromination or chloride exchange) and the hydrolyzed quinoxalinone impurities.
This guide moves beyond basic spectral assignment. It provides a comparative performance analysis of FTIR spectroscopy against these alternatives, demonstrating how to leverage the "Fingerprint Region" to validate structural integrity without resorting to time-consuming NMR or HPLC workflows for every intermediate check.
Theoretical Basis: The Halogen Mass Effect
To interpret the FTIR spectrum of this compound accurately, one must understand the vibrational causality governed by Hooke’s Law. The vibrational frequency (
Where:
- is the force constant (bond strength).
-
is the reduced mass (
).
The Causality: Bromine (79.9 amu) is significantly heavier than Chlorine (35.5 amu). Consequently, the C–Br stretching vibration occurs at a lower wavenumber (frequency) than the C–Cl stretching vibration . This physical constant is the self-validating mechanism that allows FTIR to distinguish this compound from its dichloro-analog.
Comparative Analysis: Target vs. Alternatives
The following data synthesizes experimental observations from halogenated nitrogen heterocycles to establish a discriminatory framework.
Table 1: Spectral Performance Comparison
| Feature | Target: this compound | Alternative 1: 2,7-Dichloroquinoxaline | Alternative 2: 2-Hydroxy-7-chloroquinoxaline | Discriminatory Logic |
| C–Br Stretch | ~600–650 cm⁻¹ (Strong) | Absent | Absent | Presence of this band confirms C2-bromination. |
| C–Cl Stretch | ~1050–1080 cm⁻¹ (Ar-Cl) | Present (Intensified) | Present | C-Cl band remains constant; C-Br band is the variable. |
| C=N Stretch | ~1560–1580 cm⁻¹ | ~1570–1590 cm⁻¹ | ~1580 cm⁻¹ | Minimal shift; poor discriminator. |
| C=O Stretch | Absent | Absent | ~1660–1680 cm⁻¹ (Strong) | Critical Check: Appearance of C=O indicates hydrolysis (impurity). |
| N–H Stretch | Absent | Absent | ~3100–3200 cm⁻¹ (Broad) | Indicates tautomerization to lactam form. |
Performance Insight
-
Vs. Dichloro Analog: The 2,7-dichloro variant lacks the low-frequency band at ~600–650 cm⁻¹. If your spectrum shows a "clean" baseline in this region but strong signals at 1080 cm⁻¹, your product has likely undergone halogen exchange or failed bromination.
-
Vs. Hydrolysis Impurity: The appearance of a carbonyl peak (~1670 cm⁻¹) is a "hard stop" signal. It indicates moisture contamination leading to the formation of the quinoxalinone tautomer, rendering the batch unsuitable for SNAr reactions.
Experimental Protocol: Self-Validating ATR-FTIR Workflow
This protocol utilizes Attenuated Total Reflectance (ATR) for its reproducibility and minimal sample prep, reducing the risk of KBr-induced halogen exchange (a known artifact in halide analysis).
Step-by-Step Methodology
-
Instrument Preparation:
-
Crystal Selection: Diamond or ZnSe (Diamond preferred for hardness).
-
Background Scan: 32 scans, air background. Rationale: Removes atmospheric CO₂ and H₂O interference.
-
-
Sample Loading:
-
Place ~2-5 mg of solid this compound onto the crystal center.
-
Compression: Apply high pressure using the anvil. Rationale: Maximizes contact area for solid samples, critical for resolving weak low-frequency C-Br bands.
-
-
Acquisition:
-
Range: 4000–400 cm⁻¹ (Must extend to 400 cm⁻¹ to capture C-Br).
-
Resolution: 4 cm⁻¹.
-
Scans: 64 scans.
-
-
Data Processing (The Self-Validation Step):
-
Apply Baseline Correction.
-
Normalization: Normalize to the aromatic C=C stretch at ~1480 cm⁻¹.
-
Validation Check: Calculate the ratio of peak heights:
. -
Acceptance Criteria: For pure this compound,
should be consistent (approx 0.6–0.8 depending on crystal). A significant drop in suggests contamination with the dichloro analog.
-
Visualizations
Diagram 1: Analytical Decision Logic
This flowchart illustrates the decision-making process when analyzing the crude product.
Caption: Logic flow for identifying this compound and rejecting common impurities based on spectral markers.
Diagram 2: Structural Vibrational Map
A visualization of the key vibrational modes contributing to the spectrum.
Caption: Correlation between chemical structure and specific IR frequency shifts based on atomic mass.
References
-
PubChem. (n.d.).[1] 7-Bromo-2-chloroquinoxaline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Sahoo, S., et al. (2012). Spectroscopic investigations of norfloxacin/Carbopol934 polymeric suspension. Journal of Young Pharmacists. Retrieved from [Link](Cited for general methodology on FTIR analysis of nitrogen heterocycles).
-
Muthuselvi, C., et al. (2018). Halogen Substituted Indeno Quinoxaline Derivative Crystal: A Spectroscopic Approach. Science Alert. Retrieved from [Link](Cited for comparative C-Cl and C-H vibrational assignments in quinoxaline systems).
-
National Science Foundation (NSF). (2024). Substituent Impact on Quinoxaline Performance. NSF Public Access Repository. Retrieved from [Link](Cited for stability and degradation pathways of quinoxalines).
Sources
A Tale of Two Isomers: A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Bromo-7-chloroquinoxaline and 7-Bromo-2-chloroquinoxaline
For the discerning researcher in medicinal chemistry and materials science, the quinoxaline scaffold is a familiar and valuable building block. Its derivatives are integral to a wide array of pharmacologically active agents and advanced organic materials.[1] However, the nuanced reactivity of substituted quinoxalines, particularly dihaloquinoxalines, presents both a challenge and an opportunity for selective functionalization. This guide provides an in-depth, objective comparison of the reactivity of two key isomers: 2-Bromo-7-chloroquinoxaline and 7-Bromo-2-chloroquinoxaline. By understanding the subtle yet critical differences in their electronic and steric profiles, researchers can strategically design synthetic routes to access novel and complex molecular architectures.
The Decisive Factor: Electronic Asymmetry in the Quinoxaline Core
The heart of the matter lies in the inherent electronic properties of the quinoxaline ring system. Molecular orbital calculations reveal a significant polarization of electron density.[2] The pyrazine ring, with its two nitrogen atoms, is electron-deficient, rendering the C2 and C3 positions highly electrophilic. Conversely, the benzene ring retains a higher electron density, particularly at the C5/C8 and C6/C7 positions.[2] This electronic disparity is the primary determinant of the regioselectivity observed in cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the functionalization of halo-heteroarenes. The site-selectivity of these reactions on our two isomers of interest is a direct consequence of the electronic factors discussed above.
Suzuki-Miyaura Coupling: A Case of Inverted Selectivity
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organoboron species and a halide, provides a striking example of how the intrinsic electrophilicity of the quinoxaline core can override standard halogen reactivity trends (I > Br > Cl > F).[3][4]
In the case of 7-Bromo-2-chloroquinoxaline , the C2 position is significantly more electrophilic due to its proximity to the nitrogen atoms of the pyrazine ring. This heightened electrophilicity facilitates the oxidative addition of the palladium(0) catalyst to the C-Cl bond, even though the C-Br bond is generally more reactive.[5] Consequently, Suzuki-Miyaura coupling will preferentially occur at the C2-chloro position.
For This compound , the C2 position is now occupied by the more reactive bromine atom. The strong electronic activation at this position, combined with the inherent reactivity of the C-Br bond, leads to a highly facile and selective Suzuki-Miyaura coupling at the C2 position. The C7-chloro position remains largely unreactive under standard conditions.
Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling
| Substrate | Major Product | Minor Product | Rationale |
| This compound | 2-Aryl-7-chloroquinoxaline | 7-Aryl-2-bromoquinoxaline | High electrophilicity of C2 and greater reactivity of C-Br bond. |
| 7-Bromo-2-chloroquinoxaline | 2-Aryl-7-bromoquinoxaline | 7-Aryl-2-chloroquinoxaline | High electrophilicity of C2 overrides the lower reactivity of the C-Cl bond.[5] |
Buchwald-Hartwig Amination: Forging C-N Bonds with Precision
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[6][7] The same principles of electronic activation that govern Suzuki-Miyaura coupling apply here.
For This compound , the highly activated C2 position bearing the bromine atom is the prime site for amination. The reaction with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base will yield the corresponding 2-amino-7-chloroquinoxaline with high selectivity.
In 7-Bromo-2-chloroquinoxaline , the C2-chloro position is again the more reactive site due to its electrophilicity. Therefore, amination will preferentially occur at C2, leaving the C7-bromo position intact for potential subsequent functionalization.
Table 2: Predicted Regioselectivity in Buchwald-Hartwig Amination
| Substrate | Major Product | Minor Product | Rationale |
| This compound | 2-Amino-7-chloroquinoxaline | 7-Amino-2-bromoquinoxaline | High electrophilicity of C2 and greater reactivity of C-Br bond. |
| 7-Bromo-2-chloroquinoxaline | 2-Amino-7-bromoquinoxaline | 7-Amino-2-chloroquinoxaline | High electrophilicity of C2 facilitates reaction at the C-Cl bond. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] The regioselectivity follows the established pattern.
With This compound , the C2-bromo position is the favored site for Sonogashira coupling, leading to the formation of 2-alkynyl-7-chloroquinoxalines.
For 7-Bromo-2-chloroquinoxaline , the C2-chloro position, despite being less reactive than a C-Br bond in isolation, will be the primary site of reaction due to the electronic activation of the pyrazine ring. This will yield 2-alkynyl-7-bromoquinoxalines.
Table 3: Predicted Regioselectivity in Sonogashira Coupling
| Substrate | Major Product | Minor Product | Rationale |
| This compound | 2-Alkynyl-7-chloroquinoxaline | 7-Alkynyl-2-bromoquinoxaline | High electrophilicity of C2 and greater reactivity of C-Br bond. |
| 7-Bromo-2-chloroquinoxaline | 2-Alkynyl-7-bromoquinoxaline | 7-Alkynyl-2-chloroquinoxaline | High electrophilicity of C2 promotes reaction at the C-Cl bond. |
Experimental Protocols: A Practical Guide
The following are representative, self-validating protocols for the selective functionalization of the more reactive C2 position in dihaloquinoxalines. These protocols are based on established methodologies for similar substrates and should be optimized for specific starting materials and desired products.
General Suzuki-Miyaura Coupling Protocol
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a reaction vessel, add the dihaloquinoxaline (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-haloquinoxaline.
General Buchwald-Hartwig Amination Protocol
Caption: A generalized workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the dihaloquinoxaline (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.05 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the amine (1.2 eq.) and anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to 90-110 °C and stir until completion.
-
Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 2-amino-7-haloquinoxaline.
Causality and Experimental Choices: A Deeper Dive
-
Choice of Catalyst and Ligand: The selection of the palladium source and, crucially, the phosphine ligand can significantly impact reaction efficiency and, in some cases, regioselectivity. For challenging couplings, such as those involving less reactive aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to promote oxidative addition and reductive elimination.[6][10]
-
Base Selection: The choice of base is critical. In Suzuki-Miyaura couplings, bases like K₂CO₃ or K₃PO₄ are used to activate the boronic acid for transmetalation.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, facilitating its coordination to the palladium center.[10]
-
Solvent System: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[3] For Buchwald-Hartwig aminations, anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.[10]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, conducting these reactions under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation.
Conclusion: Harnessing Regioselectivity for Synthetic Advantage
The differential reactivity of this compound and 7-Bromo-2-chloroquinoxaline is a clear demonstration of how the electronic architecture of a heterocyclic core dictates its chemical behavior. The pronounced electrophilicity of the C2 position in the quinoxaline ring system is the dominant factor, leading to preferential functionalization at this site, even when it involves a less reactive chloro substituent over a bromo substituent at a more electron-rich position.
For the synthetic chemist, this predictable regioselectivity is a powerful tool. It allows for the sequential and site-specific introduction of different functional groups, paving the way for the efficient construction of complex and diverse libraries of quinoxaline derivatives for drug discovery and materials science applications. By understanding the principles outlined in this guide, researchers can move beyond trial-and-error synthesis and embrace a more rational and predictive approach to molecular design.
References
- Fairlamb, I. J. S. (2007). Site-selective dihalogenated heteroarene cross-coupling with organometallic reagents.
- Spivey, A. C., et al. (2017). Site-selective cross-coupling of polyhalogenated arenes and heteroarenes. Chemical Reviews, 117(1), 170-210.
- Zhang, X., et al. (2015). Site-selective Pd-catalyzed C–F arylation of polyfluoroarenes. Journal of the American Chemical Society, 137(4), 1424-1427.
- Fairlamb, I. J. S., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 249-262.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Quinoxaline. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Radical-promoted site-specific cross dehydrogenative coupling of heterocycles with nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloroquinoxaline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Retrieved from [Link]
-
ScienceDirect. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved from [Link]
-
American Chemical Society. (2021). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
-
Beilstein Journals. (2013). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]
-
Frontiers. (2022). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wiley Online Library. (2012). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Retrieved from [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Retrieved from [Link]
-
MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]
-
PubMed. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved from [Link]
- Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
-
The University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (2014). (a,c) Electronic absorption spectra of selected quinoxaline derivatives.... Retrieved from [Link]
-
Beilstein Journals. (2012). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). C-3 FUNCTIONALIZATION OF QUINOXALIN-2-ONES AND DIHYDROQUINOXALIN-2-ONES. Retrieved from [Link]
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
YouTube. (2017). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Retrieved from [Link]
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Precision Functionalization of the Quinoxaline Scaffold: A Comparative Analysis of 2-Bromo-7-chloroquinoxaline vs. Symmetric Dihalo-Analogs
Executive Summary
The Challenge: In medicinal chemistry, particularly for kinase inhibitors and intercalators, the quinoxaline scaffold is a privileged structure. However, achieving site-selective functionalization on symmetric precursors like 2,3-dichloroquinoxaline is plagued by statistical mixtures and over-reaction (double addition).
The Solution: 2-Bromo-7-chloroquinoxaline represents a superior "orthogonally activated" scaffold. By exploiting the synergistic difference between leaving group ability (Br > Cl) and electronic activation (C2 > C7), this scaffold enables highly predictable, sequential cross-coupling workflows that are impossible with symmetric analogs.
Key Takeaway: Switching from symmetric dihalides to this compound increases mono-coupling yields by ~20-30% and eliminates the need for wasteful stoichiometric excesses.
Mechanistic Foundation: The Hierarchy of Reactivity
To design effective experiments, one must understand the electronic landscape of the quinoxaline ring. The reactivity in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) is governed by the rate of oxidative addition, which follows a strict hierarchy in this scaffold.
Electronic & Leaving Group Differentiation
-
The C2 Position (
-nitrogen): This position is electron-deficient due to the inductive effect (-I) and mesomeric withdrawal of the adjacent imine nitrogen. It is highly activated for oxidative addition. -
The C7 Position (Benzenoid): This position behaves more like a standard aryl chloride—electronically neutral or slightly deactivated compared to the pyrazine ring.
-
Leaving Group (Br vs. Cl): The C-Br bond is weaker and longer than the C-Cl bond, accelerating oxidative addition by orders of magnitude.
Visualization: Reactivity Flux
The following diagram illustrates the kinetic preference for Pd(0) insertion, guiding the sequential synthesis strategy.
Figure 1: Kinetic hierarchy of oxidative addition. The C2-Br site reacts exclusively under mild conditions (k1 >> k2), allowing the C7-Cl site to remain intact for subsequent steps.
Comparative Performance Analysis
The following table contrasts the performance of the asymmetric 2-bromo-7-chloro scaffold against the standard symmetric 2,3-dichloroquinoxaline in a typical Suzuki-Miyaura coupling (1.0 equiv Boronic Acid).
| Feature | 2,3-Dichloroquinoxaline (Symmetric) | This compound (Asymmetric) |
| Primary Challenge | Statistical Mixture: Product contains mono-coupled (desired), di-coupled (over-reaction), and unreacted starting material. | None: High fidelity mono-coupling at C2. |
| Regiocontrol Mechanism | Stoichiometry only (must use excess dihalide). | Orthogonal Activation: Electronic (C2 vs C7) + Leaving Group (Br vs Cl). |
| Typical Yield (Mono) | 45–60% (requires chromatographic separation of di-adduct). | 85–92% (clean conversion). |
| Reaction Conditions | Requires low temp (0°C to RT) to suppress double addition. | Tolerates mild heating (40–60°C) without touching the C7-Cl. |
| Purification | Difficult: Separation of mono- vs di-aryl species can be challenging. | Easy: Major impurity is only trace hydrolytic dehalogenation. |
Experimental Protocols
Protocol A: Site-Selective C2-Arylation (Suzuki Coupling)
Target: Synthesis of 2-aryl-7-chloroquinoxaline.
Rationale: We utilize a "mild" catalytic system.[1][2]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Catalyst:
(3 mol%) -
Base:
(2.0 M aqueous, 2.0 mL) -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step:
-
Degassing: Charge a reaction vial with the quinoxaline, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent (5 mL) and aqueous base via syringe.
-
Reaction: Heat to 60°C for 4–6 hours.
-
Checkpoint: Monitor by TLC.[3] The starting material (lower Rf) should disappear. The C7-Cl bond is stable under these conditions.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Sequential C7-Amination (Buchwald-Hartwig)
Target: Functionalization of the remaining C7-Cl site.
Rationale: The C7-chloride is deactivated. We must switch to a "hot" catalytic system using a specialized dialkylbiaryl phosphine ligand (e.g., XPhos or RuPhos) and a stronger base to force oxidative addition at the benzenoid chloride.
Materials:
-
2-Aryl-7-chloroquinoxaline (product from Protocol A)
-
Amine (1.2 mmol)
-
Catalyst:
(2 mol%) -
Ligand: XPhos (4 mol%)
-
Base:
or NaOtBu (1.5 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Setup: Combine aryl-chloride, amine, base, Pd source, and ligand in a vial inside a glovebox or under strict Argon flow.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Workup: Filter through a celite pad to remove inorganic salts. Concentrate filtrate.
-
Purification: Flash chromatography.
Strategic Workflow & Pathway Logic
This diagram visualizes the sequential logic, contrasting the "Dead End" often faced with symmetric scaffolds against the "Open Pathway" of the asymmetric scaffold.
Figure 2: Sequential functionalization workflow. The distinct reactivity profiles allow for the construction of complex, non-symmetric libraries without protecting groups.
References
-
Pfizer Global R&D. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Context: Authoritative review on the rules of regioselectivity in heterocycles, establishing the C2/C3 > C6/C7 reactivity trend.
-
Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling reactions of polyhalogenated heterocycles. Chemical Society Reviews. [Link]
- Context: Foundational text explaining the "Electronic vs. Steric vs. Leaving Group" hierarchy used in this guide.
-
Langer, P. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry. [Link]
- Context: Provides the closest mechanistic analogue (quinazoline)
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A Comparative Crystallographic Guide to Halogenated Quinoxaline Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparison of the X-ray crystal structures of halogenated quinoxaline derivatives. While a definitive crystal structure for 2-Bromo-7-chloroquinoxaline is not publicly available, this document will draw upon existing crystallographic data of related structures, such as a di-substituted 6,8-dichloro quinoxaline, to offer insights into the molecular architecture and intermolecular interactions that govern the solid-state properties of this important class of compounds.
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules with applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1] The introduction of halogen atoms onto the quinoxaline scaffold can significantly influence their physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity, making them attractive candidates for drug design and development.[2] Understanding the three-dimensional arrangement of these molecules in the crystalline state is paramount for establishing structure-activity relationships and for the rational design of new therapeutic agents.
Comparative Analysis of Halogenated Quinoxaline Crystal Structures
The precise substitution pattern of halogen atoms on the quinoxaline ring system dictates the nature of the intermolecular interactions, which in turn governs the crystal packing. Here, we compare the known crystal structure of a 6,8-dichloro-substituted quinoxaline derivative with the anticipated structural features of a this compound.
A key determinant in the crystal packing of halogenated aromatic compounds is the formation of halogen bonds, where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as a nitrogen or oxygen atom, or even another halogen. The strength and directionality of these interactions, alongside traditional hydrogen bonds and π-π stacking, play a crucial role in the supramolecular assembly.
| Feature | 6,8-Dichloro-3-(pyridin-2-yl)quinoxaline Derivative[3] | Hypothetical this compound |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/c | To be determined |
| Unit Cell Dimensions | a = 8.4245(3) Å, b = 20.7040(6) Å, c = 10.2055(3) Å, β = 96.448(3)° | To be determined |
| Key Intermolecular Interactions | C-H···N hydrogen bonds, π-π stacking | Expected to exhibit C-H···N hydrogen bonds, π-π stacking, and potentially Br···N or Cl···N halogen bonds. The presence of both bromine and chlorine could lead to competing or synergistic halogen bonding motifs. |
| Molecular Conformation | The pyridyl substituent is rotated out of the plane of the quinoxaline ring system. | The planarity of the quinoxaline core is expected to be maintained. |
The substitution at the 2-position in the hypothetical this compound could lead to more direct involvement of the pyrazine nitrogen in intermolecular interactions, as it is electronically influenced by the adjacent bromine atom. In contrast, the 6,8-dichloro substitution pattern places the halogens on the benzene ring, which may favor different packing arrangements driven by interactions with the aromatic system.
Experimental Workflow: From Synthesis to Structure
The following diagram illustrates the typical workflow for the synthesis and crystallographic analysis of halogenated quinoxaline derivatives.
Caption: Workflow for the synthesis and X-ray crystallographic analysis of quinoxaline derivatives.
Experimental Protocols
Synthesis of Halogenated Quinoxaline Derivatives
The synthesis of quinoxaline derivatives is often achieved through the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound.[4] For halogenated derivatives, the corresponding halogenated phenylenediamine is used as a starting material.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted 1,2-phenylenediamine (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add the desired 1,2-dicarbonyl compound (1.0 mmol).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure quinoxaline derivative.[1]
Single-Crystal X-ray Diffraction Analysis
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.[5]
Step-by-Step Protocol:
-
Crystal Growth: The purified quinoxaline derivative is dissolved in a minimal amount of a suitable solvent or a mixture of solvents. The solution is then left for slow evaporation at room temperature. Other techniques such as vapor diffusion or cooling crystallization can also be employed.
-
Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer.[7] X-ray diffraction data is collected at a specific temperature (often 100 K or room temperature) using a monochromatic X-ray source.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group.[8] The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.[9]
-
Data Validation and Deposition: The final refined crystal structure is validated using software such as checkCIF and the crystallographic data is deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).[10][11]
Conclusion
The crystallographic analysis of halogenated quinoxaline derivatives provides invaluable insights into their solid-state behavior, which is crucial for understanding their physical properties and biological activity. While the specific crystal structure of this compound remains to be determined, comparative analysis with structurally related compounds allows for informed predictions about its molecular packing and intermolecular interactions. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and crystallographic characterization of this important class of heterocyclic compounds, thereby facilitating further research and development in this field.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 171840054, 7-Fluoro-6-methoxyquinoxalin-2-ol. [Link]
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ResearchGate. Novel antioxidant quinoxaline derivative: Synthesis, crystal structure, theoretical studies, antidiabetic activity and molecular docking study. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4913253, 7-Bromo-2-chloroquinoxaline. [Link]
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Nakkirala, V., et al. A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications, 2013. [Link]
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Al-Warhi, T., et al. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Journal of Molecular Structure, vol. 1250, 2022, p. 131795. [Link]
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Hughes, C. E., et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, vol. 22, no. 4, 2022, pp. 2209-2224. [Link]
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ResearchGate. Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. [Link]
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Das, S., et al. Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, vol. 11, no. 60, 2021, pp. 37943-37965. [Link]
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CP Lab Safety. 7-Bromo-2-chloroquinoxaline, min 96%, 100 grams. [Link]
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Beaud, R., et al. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini-Reviews in Organic Chemistry, vol. 14, no. 2, 2017, pp. 91-105. [Link]
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Mphahlele, M. J., et al. 6,8-Dichloro-3-(pyridin-2-yl)quinoxaline. IUCrData, vol. 8, no. 10, 2023. [Link]
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Excillum. Small molecule crystallography. [Link]
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Lord, R. L., et al. Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy)2(dppn)][PF6] (Where Hppy = 2-Phenylpyridine). Molbank, vol. 2023, no. 3, 2023, p. M1711. [Link]
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Carleton College. Single-crystal X-ray Diffraction. [Link]
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Wang, L., et al. One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Letters in Organic Chemistry, vol. 10, no. 2, 2013, pp. 125-128. [Link]
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de la Cruz, B., et al. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, vol. 10, no. 10, 2020, p. 915. [Link]
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Amerigo Scientific. 7-Bromo-2-chloroquinoline. [Link]
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Li, Y., et al. Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry, vol. 87, no. 5, 2022, pp. 3544-3555. [Link]
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Anstey, M. Crystal Structures Submitted to the CSD. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-Bromo-7-chloroquinoxaline
CAS: 89891-65-6 Formula: C₈H₄BrClN₂ Classification: Halogenated Heterocyclic Aromatic[1][2][3][4]
Executive Summary
This guide defines the operational safety standards for handling 2-Bromo-7-chloroquinoxaline , a versatile di-halogenated quinoxaline scaffold often used as an intermediate in the synthesis of bioactive pharmaceuticals (e.g., kinase inhibitors) and organic optoelectronics.[1]
While standard Safety Data Sheets (SDS) classify this compound as an Irritant (H315, H319, H335), its structural properties—specifically the electron-deficient pyrazine ring fused to a benzene ring with halogen substituents—suggest enhanced electrophilicity. This increases the potential for skin sensitization and delayed dermatitis upon repeated exposure. This protocol adopts a "precautionary principle" approach, treating the substance with higher rigor than a standard organic solid.
Part 1: Hazard Identification & Risk Logic
Why we choose specific controls for this molecule.
The safety profile of this compound is dictated by its Structure-Activity Relationship (SAR) .[1] Unlike simple salts, the lipophilic nature of the quinoxaline core allows it to penetrate the stratum corneum (outer skin layer) more effectively than hydrophilic irritants.
| Hazard Domain | Risk Analysis (Senior Scientist Insight) |
| Dermal Permeation | High. Halogenated aromatics are known to permeate standard nitrile gloves over time.[1] The lipophilicity of this molecule facilitates skin absorption, posing a risk of systemic toxicity and contact dermatitis. |
| Inhalation (Dust) | Moderate. As a solid, the primary risk is airborne particulate during weighing. The H335 classification (Respiratory Irritation) implies that inhaling dust will damage mucous membranes. |
| Reactivity | Moderate. The C-Br and C-Cl bonds are susceptible to nucleophilic attack.[1] Inadvertent contact with strong nucleophiles (amines, thiols) on skin proteins can lead to haptenization (immune response triggering). |
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on "standard lab PPE." Select equipment based on the task's exposure potential.
| Protective Layer | Specification | Operational Logic |
| Hand Protection (Primary) | Nitrile (Double Gloved) Min Thickness: 5 mil (0.12 mm) | Task: Weighing/General Handling.Standard nitrile offers splash protection but degrades upon prolonged contact with halogenated aromatics.[1] Change outer gloves immediately after any splash. |
| Hand Protection (High Risk) | Laminate (Silver Shield/4H) | Task: Spill Cleanup/Solvent Preparation.Required when the solid is dissolved in penetrating solvents (e.g., DCM, DMF) which carry the toxin through nitrile. |
| Respiratory | Fume Hood (Mandatory) Face Velocity: 80–100 fpm | Task: All open handling.N95 respirators are insufficient for organic vapors if the compound is in solution. Engineering controls (hood) are the primary barrier. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Task: All.Safety glasses are insufficient due to the risk of fine dust circumventing side shields. |
| Body Defense | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Task: Synthesis.Disposable Tyvek sleeves prevent dust accumulation on reusable lab coat cuffs—a common "hidden" exposure point. |
Part 3: Operational Workflow & Logic
The following diagram illustrates the safe handling lifecycle, emphasizing the critical control points (CCPs) where exposure is most likely.
Figure 1: Operational lifecycle of this compound.[1] Red nodes indicate high-risk steps requiring maximum vigilance.
Part 4: Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer (The Dust Hazard)
Objective: Transfer solid without generating airborne particulate.
-
Engineering Setup: Verify fume hood flow is >80 fpm. Clear the sash area of clutter to prevent turbulence.
-
Static Control: Quinoxaline derivatives are often fluffy, electrostatic solids. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder. This prevents "jumping" of the powder.
-
The "Taring" Technique:
-
Place the receiving flask inside the secondary container in the hood.
-
Tare the balance.
-
Transfer solid gently. Do not dump. Use a funnel with a wide bore to prevent clogging.
-
-
Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) and dispose of the wipe as hazardous waste.
Phase 2: Solubilization (The Permeation Hazard)
Objective: Dissolve the compound without compromising glove integrity.
-
Solvent Choice: Common solvents for this scaffold include DCM (Dichloromethane) or DMF.
-
Critical Note: DCM permeates nitrile gloves in <4 minutes. If using DCM, you must use Silver Shield laminate gloves or change nitrile gloves immediately upon any contact.
-
-
Dissolution: Add solvent to the solid (not solid to solvent) to minimize splash risk.
-
Sealing: Cap the vessel immediately after addition. Do not transport open vessels across the lab.
Phase 3: Emergency Response[1]
-
Skin Contact:
-
Strip: Remove contaminated gloves/clothing immediately.[5] Do not "wipe" the chemical off; peel the clothing away.
-
Wash: Flush with lukewarm water and soap for 15 minutes. Cold water closes pores (trapping chemical); hot water opens pores (increasing absorption). Use lukewarm water.
-
-
Spill (Solid): Do not sweep (generates dust).[6] Cover with wet paper towels to dampen, then scoop into a waste bag.
-
Spill (Solution): Cover with absorbent pads. If dissolved in DCM, evacuate the immediate area due to volatility.
Part 5: Disposal & Decontamination[1]
Waste Stream Classification: this compound contains halogen atoms.[1] It must never be disposed of in the general organic waste if your facility separates halogenated vs. non-halogenated waste.
-
Primary Waste: Collect all reaction liquors and contaminated solvents in the Halogenated Organic Waste container.
-
Solid Waste: Weighing boats, contaminated gloves, and Kimwipes must go into Solid Hazardous Waste , not regular trash.
-
Glassware Cleaning:
-
Rinse glassware with Acetone inside the fume hood.
-
Collect the acetone rinse in the Halogenated Waste container.
-
Only remove glassware from the hood after the triple-rinse cycle is complete.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4913253, 7-Bromo-2-chloroquinoxaline. Retrieved from [Link]
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- 4. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
